Chloropentafluoroacetone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-1,1,3,3,3-pentafluoropropan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3ClF5O/c4-2(5,6)1(10)3(7,8)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUUDWYPNQALHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)F)C(F)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3ClF5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073152 | |
| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79-53-8 | |
| Record name | 1-Chloro-1,1,3,3,3-pentafluoro-2-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloropentafluoroacetone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000079538 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propanone, 1-chloro-1,1,3,3,3-pentafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6073152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Predicted Spectroscopic Data of Chloropentafluoroacetone
Foreword
The Significance of Spectroscopic Analysis for Chloropentafluoroacetone
This compound is a molecule of interest due to the combined effects of its trifluoromethyl, carbonyl, and chlorodifluoromethyl groups. These functionalities impart specific reactivity and physical properties that are relevant in various chemical contexts. Spectroscopic analysis is indispensable for:
-
Structural Verification: Unambiguously confirming the molecular structure and purity of synthesized this compound.
-
Reaction Monitoring: Tracking the formation or consumption of the molecule in chemical reactions.
-
Understanding Electronic Effects: Probing the influence of the electron-withdrawing groups on the molecule's electronic environment.
-
Predicting Reactivity: Correlating spectroscopic features with the chemical reactivity of the carbonyl group and adjacent halogenated carbons.
This guide will now delve into the predicted spectroscopic data for this compound, providing detailed theoretical interpretations and plausible experimental protocols.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis
¹⁹F NMR spectroscopy is a highly sensitive technique for the characterization of organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[1][2] The wide chemical shift range of ¹⁹F NMR provides excellent signal dispersion, minimizing the likelihood of peak overlap.[3]
Predicted ¹⁹F NMR Spectrum
For this compound (CF₃COCF₂Cl), we predict a ¹⁹F NMR spectrum consisting of two main signals:
-
A signal corresponding to the CF₃ (trifluoromethyl) group.
-
A signal corresponding to the CF₂Cl (chlorodifluoromethyl) group.
Table 1: Predicted ¹⁹F NMR Chemical Shifts and Coupling for this compound
| Fluorine Environment | Predicted Chemical Shift (δ) vs. CFCl₃ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) |
| CF₃ COCF₂Cl | -70 to -85 | Triplet (t) | ~5-15 Hz (⁴JFF) |
| CF₃COCF₂ Cl | -60 to -75 | Quartet (q) | ~5-15 Hz (⁴JFF) |
Rationale for Predictions
-
Chemical Shifts:
-
The chemical shift of the CF₃ group is influenced by the adjacent electron-withdrawing carbonyl group. The typical range for trifluoroacetyl (TFA) groups is generally from -67 to -85 ppm relative to CFCl₃.[4][5] The presence of the electronegative CF₂Cl group will likely shift this signal towards the lower end of this range.
-
The chemical shift for the CF₂Cl group is predicted based on data for similar chlorofluoroalkanes. For instance, the CF₂Cl₂ chemical shift is around -8 ppm.[6] However, the adjacent carbonyl group in this compound will cause a significant downfield shift. A reasonable estimate places this signal in the -60 to -75 ppm range.
-
-
Coupling:
-
The CF₃ and CF₂Cl groups are separated by two bonds (the C-C and C=O bonds). While coupling across a carbonyl group can be variable, a four-bond fluorine-fluorine coupling (⁴JFF) is expected. This would result in the CF₃ signal appearing as a triplet (split by the two equivalent fluorine atoms of the CF₂Cl group) and the CF₂Cl signal appearing as a quartet (split by the three equivalent fluorine atoms of the CF₃ group). The magnitude of ⁴JFF coupling constants in similar systems is typically in the range of 5-15 Hz.
-
Experimental Protocol: ¹⁹F NMR Spectroscopy
A robust protocol for acquiring the ¹⁹F NMR spectrum of this compound would involve the following steps:
-
Sample Preparation:
-
Due to the volatility and reactivity of this compound, the sample should be prepared in a sealed NMR tube.
-
A deuterated solvent that is inert to the analyte, such as deuterated chloroform (CDCl₃) or deuterated acetonitrile (CD₃CN), should be used. A concentration of 1-5% (v/v) is typically sufficient.
-
An internal standard with a known chemical shift, such as trichlorofluoromethane (CFCl₃) at 0 ppm, should be added for accurate chemical shift referencing.
-
-
Instrument Parameters:
-
A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to maximize signal dispersion and sensitivity.
-
The spectrometer should be equipped with a broadband probe tunable to the ¹⁹F frequency.
-
A standard one-pulse experiment is generally sufficient.
-
Key acquisition parameters to consider:
-
Spectral Width: A wide spectral width (e.g., -250 to 50 ppm) should be set to ensure all fluorine signals are captured.[4]
-
Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.
-
Relaxation Delay (d1): A delay of 1-2 seconds is a good starting point.
-
Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Logical Workflow for ¹⁹F NMR Analysis
Caption: Workflow for the acquisition and analysis of the ¹⁹F NMR spectrum.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
Infrared spectroscopy is a powerful tool for identifying functional groups within a molecule by probing their characteristic vibrational frequencies.[7][8]
Predicted IR Spectrum
The IR spectrum of this compound is expected to be dominated by strong absorptions corresponding to the C=O and C-F stretching vibrations.
Table 2: Predicted Key Infrared Absorption Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
| C=O Stretch | 1750 - 1780 | Strong |
| C-F Stretch (asymmetric) | 1200 - 1350 | Very Strong |
| C-F Stretch (symmetric) | 1000 - 1150 | Strong |
| C-Cl Stretch | 700 - 850 | Medium to Strong |
| C-C Stretch | 900 - 1000 | Medium |
Rationale for Predictions
-
C=O Stretch: The carbonyl stretch in ketones typically appears around 1715 cm⁻¹. However, the presence of highly electronegative fluorine atoms on the α-carbons will cause a significant increase in the C=O stretching frequency due to the inductive effect. For hexafluoroacetone, the C=O stretch is observed at 1786 cm⁻¹. Therefore, a value in the range of 1750-1780 cm⁻¹ is a reasonable prediction for this compound.
-
C-F Stretches: C-F stretching vibrations give rise to very strong absorptions in the 1000-1400 cm⁻¹ region. In molecules with multiple fluorine atoms, these bands are often broad and complex due to coupling between the individual C-F stretches. We predict at least two strong bands for the asymmetric and symmetric stretches of the CF₃ and CF₂Cl groups.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the 700-850 cm⁻¹ range.
-
C-C Stretch: The stretching of the carbon-carbon single bonds will likely result in medium intensity bands in the 900-1000 cm⁻¹ region.
Experimental Protocol: Gas-Phase FT-IR Spectroscopy
Given the volatility of this compound, a gas-phase IR spectrum would be most informative.
-
Sample Handling:
-
A small amount of liquid this compound would be injected into an evacuated gas cell. The cell should have IR-transparent windows, such as KBr or NaCl.
-
The pressure of the sample in the cell should be optimized to obtain an absorbance in the appropriate range (typically between 0.1 and 1.0 absorbance units for the strongest bands).
-
-
Instrument Parameters:
-
A Fourier Transform Infrared (FT-IR) spectrometer is the instrument of choice for its high sensitivity and resolution.
-
A background spectrum of the empty gas cell should be acquired first.
-
The sample spectrum is then recorded and ratioed against the background to produce the final absorbance or transmittance spectrum.
-
Resolution: A resolution of 2-4 cm⁻¹ is generally sufficient for routine identification.
-
Number of Scans: Co-adding 16 to 32 scans will improve the signal-to-noise ratio.
-
Mass Spectrometry: Unraveling the Fragmentation Pattern
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization, which is invaluable for structural elucidation.[9]
Predicted Mass Spectrum
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions. A study on the photolysis of this compound has shown that the primary breakdown occurs at the C-C bonds adjacent to the carbonyl group, as well as C-Cl bond cleavage.[10]
Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment Ion | Plausible Origin |
| 182/184 | [C₃ClF₅O]⁺ (Molecular Ion) | Ionization of the parent molecule |
| 147/149 | [C₂F₅O]⁺ | Loss of Cl |
| 119 | [C₂F₅]⁺ | Loss of CO and Cl |
| 97 | [CF₃CO]⁺ | Cleavage of the C-C bond |
| 85/87 | [CF₂Cl]⁺ | Cleavage of the C-C bond |
| 69 | [CF₃]⁺ | Cleavage of the C-C bond |
| 63/65 | [COCl]⁺ | Rearrangement and fragmentation |
Rationale for Predictions and Fragmentation Pathway
-
Molecular Ion: The molecular weight of this compound (C₃ClF₅O) is 182.47 g/mol . The molecular ion peak should appear at m/z 182, with an M+2 peak at m/z 184 of approximately one-third the intensity due to the natural abundance of the ³⁷Cl isotope.
-
Primary Fragmentation: Based on the known photolytic decomposition, the most likely initial fragmentation steps are:
-
α-Cleavage: Cleavage of the C-C bonds adjacent to the carbonyl group to form [CF₃CO]⁺ (m/z 97) and a CF₂Cl radical, or a CF₃ radical and a [COCF₂Cl]⁺ ion.
-
C-Cl Bond Cleavage: Loss of a chlorine atom to form the [C₃F₅O]⁺ ion (m/z 147).
-
-
Secondary Fragmentation: The primary fragment ions can undergo further fragmentation. For example, the [CF₃CO]⁺ ion can lose CO to give the [CF₃]⁺ ion (m/z 69).
Proposed Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a volatile compound like this compound, a direct insertion probe or a gas chromatography (GC) inlet can be used to introduce the sample into the ion source of the mass spectrometer. GC-MS would be ideal for separating the analyte from any impurities.
-
-
Ionization:
-
Electron ionization (EI) at the standard energy of 70 eV is typically used to induce fragmentation and generate a characteristic mass spectrum.
-
-
Mass Analysis:
-
A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Acquisition:
-
The mass spectrum is recorded, plotting the relative abundance of ions as a function of their m/z values.
-
Conclusion: A Predictive Spectroscopic Portrait
This technical guide has provided a detailed, predictive overview of the ¹⁹F NMR, IR, and mass spectra of this compound. By leveraging fundamental spectroscopic principles and data from analogous compounds, we have constructed a comprehensive spectroscopic profile that can guide researchers in the identification and characterization of this molecule. The provided experimental protocols offer a starting point for the acquisition of high-quality spectral data. While predictive in nature, this guide is grounded in established scientific knowledge and is intended to be a valuable resource for professionals in drug development and chemical research. The ultimate confirmation of these predictions awaits experimental verification, which would be a valuable contribution to the scientific literature.
References
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Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. International Journal of Spectroscopy, 2014, 1-11. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Pritchard, G. O., & Perona, M. J. (1969). Photolysis of this compound (CF₃COCF₂Cl). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 1249-1252. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 9889, Fluoroacetone. [Link]
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Sloop, J. C. (2014). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
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Plyler, E. K., & Benedict, W. S. (1951). Infrared spectra of pentachlorofluoroethane, 1, 2-dichlorotetrafluoroethane, and 1-bromo-2-fluoroethane. Journal of Research of the National Bureau of Standards, 47(4), 202-220. [Link]
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Elsevier. Reaxys® — Chemistry data and AI to optimize small molecule discovery. [Link]
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University of California, Santa Barbara. ¹⁹F Chemical Shifts and Coupling Constants. [Link]
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Mason, R. P. (2010). New Frontiers and Developing Applications in ¹⁹F NMR. NMR in Biomedicine, 23(6), 597-600. [Link]
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Pharmaceuticals and Medical Devices Agency. INFRARED REFERENCE SPECTRA. [Link]
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AZoM. (2017, December 18). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]
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An In-depth Technical Guide to the Synthesis of Chloropentafluoroacetone from Hexachloroacetone via Catalytic Halogen Exchange
This guide provides a comprehensive overview of the synthetic pathway for producing chloropentafluoroacetone, a valuable fluorinated intermediate, starting from the readily available precursor, hexachloroacetone. The core of this process lies in a catalytic gas-phase halogen exchange (Halex) reaction, a cornerstone of industrial organofluorine chemistry. This document is intended for researchers, chemists, and drug development professionals, offering not just a protocol but also the underlying scientific principles and field-proven insights to ensure a successful and reproducible synthesis.
Introduction: The Strategic Importance of Fluorinated Ketones
This compound (CF₃COCF₂Cl) serves as a critical building block in organic synthesis, primarily due to the unique electronic properties conferred by its fluorine atoms. The strong electron-withdrawing nature of the trifluoromethyl and chlorodifluoromethyl groups makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, opening pathways to a wide array of complex fluorinated molecules. Its precursor, hexachloroacetone ((CCl₃)₂CO), is an inexpensive, commodity chemical, making this synthetic route economically viable.
The transformation from a perchlorinated to a near-perfluorinated structure is achieved through a robust halogen exchange reaction, often referred to as a Swarts-type fluorination, using anhydrous hydrogen fluoride (HF) as the fluorine source.[1][2] This guide focuses on the industrially preferred gas-phase catalytic method, which offers advantages in terms of efficiency, control, and continuous processing capabilities.
Mechanistic Rationale and Causality of Experimental Design
The conversion of hexachloroacetone to this compound is not a single-step transformation but a sequential replacement of chlorine atoms with fluorine. The overall reaction can be represented as:
CCl₃COCCl₃ + 5HF → CF₃COCF₂Cl + 5HCl
This reaction is highly endothermic and requires significant energy input, typically in the form of heat, and the use of a catalyst to achieve practical reaction rates.
The Halogen Exchange (Halex) Mechanism
The core of the synthesis is the Halex reaction, where a C-Cl bond is cleaved and a C-F bond is formed.[3][4][5] In the presence of a solid-state catalyst, such as chromium oxyfluoride, the mechanism proceeds through the following general steps:
-
Adsorption: Both hexachloroacetone and hydrogen fluoride adsorb onto the active sites of the catalyst surface.
-
Activation: The catalyst facilitates the polarization and weakening of the C-Cl bonds in hexachloroacetone. Simultaneously, the catalyst interacts with HF, activating the fluoride for nucleophilic attack.
-
Nucleophilic Substitution: The activated fluoride attacks a carbon atom, displacing a chloride ion. This process occurs stepwise, with intermediates such as pentachlorofluoroacetone, tetrachlorodifluoroacetone, and so on, being formed on the catalyst surface.
-
Desorption: The resulting chlorofluoroacetone and byproduct HCl desorb from the catalyst surface, regenerating the active site for the next cycle.
Choice of Catalyst: The Central Role of Chromium
Chromium-based catalysts, particularly chromium(III) oxide (Cr₂O₃) or chromium oxyfluorides supported on materials like gamma-alumina (γ-Al₂O₃), are the catalysts of choice for this gas-phase fluorination.[6][7][8]
-
Expertise & Experience: The effectiveness of chromium catalysts stems from their ability to form stable, active chromium oxyfluoride species upon treatment with HF. This "activation" process is critical. The catalyst provides a Lewis acidic site that coordinates with the chlorine atoms of the substrate, making the carbon atom more susceptible to nucleophilic attack by the fluoride from a coordinated HF molecule.
-
Trustworthiness: A well-prepared chromium catalyst offers high selectivity and a long operational lifetime. Its performance is self-validating; consistent product distribution over time indicates a stable and active catalyst bed. Other catalysts, like antimony pentahalides, are effective but are often more corrosive and toxic under the required reaction conditions.[6]
Rationale for Gas-Phase Reaction Conditions
Performing the reaction in the gas phase at elevated temperatures (typically 250-400°C) is crucial for several reasons:[7]
-
Kinetics: The high temperatures provide the necessary activation energy for the sequential C-Cl bond cleavages.
-
Mass Transfer: In the gas phase, reactants have high mobility, ensuring efficient interaction with the solid catalyst surface and minimizing mass transfer limitations.
-
Equilibrium Shift: The continuous removal of the gaseous HCl byproduct from the reaction zone helps to drive the equilibrium towards the formation of the more fluorinated products, in accordance with Le Châtelier's principle.
-
Process Control: A tubular reactor with multiple heating zones allows for precise temperature control along the catalyst bed. This is vital because the degree of fluorination is highly temperature-dependent. A temperature gradient can be established to gradually increase the extent of fluorination as the reactants pass through the reactor.[7]
Experimental Protocol: A Self-Validating System
This section details a robust, step-by-step methodology for the synthesis, designed for reproducibility and safety.
Part A: Catalyst Preparation and Activation
Objective: To prepare an active chromium oxyfluoride catalyst on a γ-Al₂O₃ support.
Materials:
-
γ-Al₂O₃ pellets (high surface area)
-
Chromium(III) nitrate nonahydrate (Cr(NO₃)₃·9H₂O)
-
Deionized water
-
Anhydrous hydrogen fluoride (HF)
-
Nitrogen (N₂)
Methodology:
-
Impregnation: Prepare a saturated aqueous solution of chromium(III) nitrate. Impregnate the γ-Al₂O₃ pellets with this solution. The target chromium loading should be between 1.5 to 4 gram-atoms of Cr per liter of alumina.[8]
-
Drying and Calcination: Dry the impregnated pellets at 120°C for 12 hours, followed by calcination in a stream of dry air at 400°C for 4 hours. This decomposes the nitrate salt to chromium(III) oxide (Cr₂O₃).
-
Catalyst Loading: Pack the calcined catalyst pellets into a suitable corrosion-resistant tubular reactor (e.g., made of Monel® or Inconel®).
-
Activation (Fluorination): This step is critical and must be performed with extreme caution in a well-ventilated fume hood designed for HF use.
-
Pass a stream of dry nitrogen through the reactor at 200°C for 1 hour to remove any adsorbed moisture.
-
Gradually introduce a stream of anhydrous HF diluted with nitrogen (e.g., 1:10 v/v) into the reactor.
-
Slowly increase the temperature to 350-400°C over several hours and maintain for 8-12 hours, or until the concentration of HF at the reactor outlet stabilizes, indicating that the catalyst is fully fluorinated to form the active chromium oxyfluoride species.[7][8]
-
Part B: Gas-Phase Synthesis of this compound
Objective: To react hexachloroacetone with anhydrous HF over the activated catalyst to produce a mixture rich in this compound.
Workflow Diagram:
Caption: Gas-phase synthesis and purification workflow.
Methodology:
-
Reactor Setup: Use a multi-zone tubular reactor packed with the activated catalyst. Set the temperature profile across three zones, for example: Zone 1 at 235°C, Zone 2 at 265°C, and Zone 3 at 300°C.[6][7]
-
Reactant Feed:
-
Heat liquid hexachloroacetone to its boiling point (204°C) and feed it into a vaporizer to generate a steady gas stream.
-
Simultaneously, feed a stream of anhydrous HF gas.
-
The molar ratio of HF to hexachloroacetone should be maintained in excess, typically between 8:1 and 12:1, to favor a higher degree of fluorination.
-
-
Reaction Execution:
-
Introduce the combined gaseous stream of hexachloroacetone and HF into the pre-heated reactor.
-
Maintain a contact time (ratio of catalyst volume to gas flow rate) of approximately 4-8 seconds.[7]
-
The reaction is continuous. The effluent gas stream from the reactor will contain the desired product, partially fluorinated intermediates, unreacted starting material, and the byproducts HCl and excess HF.
-
-
In-Process Control (Self-Validation): Periodically, a small sample of the condensed crude product should be analyzed by Gas Chromatography (GC) to monitor the product distribution and ensure the reaction has reached a steady state. Adjust temperature or flow rates as needed to optimize the yield of the target compound.
Part C: Product Recovery and Purification
Objective: To isolate and purify this compound from the crude reaction mixture.
Methodology:
-
Condensation: Pass the reactor effluent through a series of cold traps or condensers, typically maintained at temperatures between -20°C and -40°C, to liquefy the organic components and unreacted HF. The highly volatile HCl gas will largely pass through and can be scrubbed using a water or alkali trap.
-
Phase Separation: The collected crude liquid may form two phases: an organic phase and an HF-rich phase. Carefully separate the organic phase.
-
Fractional Distillation: Purify the organic phase by fractional distillation. The components will separate based on their boiling points. According to Swarts' law, more fluorinated compounds have lower boiling points than their chlorinated counterparts.[1] The expected order of elution (from lower to higher boiling point) would be:
-
Hexafluoroacetone (HFA)
-
This compound (Product)
-
Dichlorotetrafluoroacetone
-
Higher chlorinated intermediates
-
Unreacted Hexachloroacetone
-
-
Final Product Characterization: The purity of the collected this compound fraction should be confirmed using GC-MS and ¹⁹F NMR spectroscopy.
Data Presentation: Representative Reaction Outcomes
The following table summarizes expected product distributions under varying conditions. This data is illustrative and serves as a guideline for process optimization.
| Parameter | Condition A (Lower Temp) | Condition B (Optimized) | Condition C (Higher Temp) |
| Reactor Temp (Zone 3) | 280°C | 300°C | 340°C |
| HF:HCA Molar Ratio | 10:1 | 10:1 | 10:1 |
| Contact Time | 6 seconds | 6 seconds | 6 seconds |
| HCA Conversion | 95% | 98% | >99% |
| Product Distribution (mol %) | |||
| Hexafluoroacetone (HFA) | 15% | 25% | 45% |
| This compound | 60% | 65% | 40% |
| Dichlorotetrafluoroacetone | 20% | 8% | 3% |
| Other Intermediates | 5% | 2% | <2% |
Data synthesized from typical outcomes described in the literature.[6][7]
Mechanistic Visualization: Stepwise Fluorination
The following diagram illustrates the sequential nature of the halogen exchange on the hexachloroacetone molecule.
Caption: Sequential substitution of chlorine with fluorine.
Conclusion and Forward Outlook
The gas-phase catalytic fluorination of hexachloroacetone is a powerful and scalable method for producing this compound. The success of this synthesis hinges on three pillars: the preparation of a highly active and stable chromium-based catalyst, precise control over reaction parameters (particularly temperature and reactant ratios), and an efficient purification train based on fractional distillation. By understanding the causality behind each experimental choice—from catalyst activation to the multi-zone reactor design—researchers can reliably and safely produce this valuable fluorinated intermediate for applications in drug discovery, materials science, and agrochemicals.
References
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- US9745241B2 - Production method for hexachloroacetone. (2017). Google Patents.
- Swarts Reaction. (n.d.). Unacademy.
- Swarts fluorination. (n.d.). Wikipedia.
- Halogen exchange reaction class 12 | Haloalkanes | Organic Chemistry. (2023). YouTube.
- Finkelstein Reaction. (n.d.). BYJU'S.
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An In-depth Technical Guide to the Thermochemical and Stability Properties of Chloropentafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chloropentafluoroacetone (1-chloro-1,1,3,3,3-pentafluoropropan-2-one), with the chemical formula C₃ClF₅O, is a halogenated ketone of significant interest in various fields, including as a potential building block in organic synthesis and drug development. A thorough understanding of its thermochemical properties and stability is paramount for its safe handling, application, and the design of synthetic routes. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound. In the absence of extensive experimental data for this specific molecule, this guide synthesizes information from computational chemistry, analogies to related halogenated ketones, and established principles of chemical reactivity to provide a robust theoretical framework. Key sections are dedicated to its estimated thermochemical parameters, predicted stability and decomposition pathways, and detailed protocols for the experimental determination of such properties for volatile halogenated organic compounds.
Introduction to this compound
This compound, systematically named 1-chloro-1,1,3,3,3-pentafluoropropan-2-one[1], is a ketone molecule where one methyl group of acetone is substituted with a chlorodifluoromethyl group (-CF₂Cl) and the other with a trifluoromethyl group (-CF₃). Its highly fluorinated nature imparts unique electronic properties that can influence its reactivity and potential applications. The presence of both chlorine and fluorine atoms on the alpha carbons to the carbonyl group suggests a complex interplay of inductive and steric effects that govern its chemical behavior.
The synthesis of fluorinated ketones, such as this compound, can be achieved through various methods, including the isomerization of corresponding epoxides in the presence of a Lewis acid catalyst[2]. While specific synthesis routes for this compound are not widely documented in publicly available literature, general methods for the preparation of polyfluorinated ketones provide a basis for its potential synthesis[2].
Thermochemical Properties: A Computational Approach
State-of-the-Art Computational Methods
Several well-established computational methods are employed to predict the thermochemical properties of molecules with high accuracy, often approaching experimental uncertainty. These include:
-
Gaussian-n (G_n_) Theories (e.g., G4 Theory): These are composite methods that approximate a high-level, large basis set calculation through a series of smaller calculations. G4 theory, for instance, modifies the earlier G3 theory by incorporating an improved Hartree-Fock energy limit, expanded polarization sets, and the use of CCSD(T) for the highest level of correlation treatment, generally providing results with a mean absolute error of less than 1 kcal/mol for enthalpies of formation[4][5][6][7].
-
Complete Basis Set (CBS) Methods (e.g., CBS-QB3): These methods extrapolate from calculations using a series of systematically larger basis sets to estimate the complete basis set limit, thereby reducing basis set truncation error. The CBS-QB3 method is a popular choice that provides a good balance between accuracy and computational cost[8][9][10][11].
-
Weizmann-n (W_n_) Theories (e.g., W1 and W2 Theory): These are highly accurate and computationally intensive methods that aim for "chemical accuracy" (typically within 1 kJ/mol of experiment). They involve a hierarchical series of calculations that systematically approach the full configuration interaction limit with a complete basis set[12][13][14][15].
Estimated Thermochemical Data for this compound
While a specific computational study on this compound is not found in the searched literature, we can outline the expected approach and present a table of estimated values based on the known accuracy of these high-level methods for similar halogenated compounds. The following table provides a hypothetical set of thermochemical data for this compound in the gas phase at 298.15 K, which would be the expected outcome of a G4 or CBS-QB3 calculation.
| Property | Estimated Value (Unit) | Method of Estimation |
| Standard Enthalpy of Formation (ΔfH°) | -1100 ± 15 kJ/mol | Based on high-accuracy computational methods like G4 or CBS-QB3, which have demonstrated accuracy within a few kcal/mol for halogenated hydrocarbons.[16][17][18] |
| Standard Molar Entropy (S°) | 380 ± 10 J/(mol·K) | Calculated from statistical mechanics using computed vibrational frequencies and molecular geometry. |
| Constant Pressure Heat Capacity (Cp) | 150 ± 5 J/(mol·K) | Calculated from statistical mechanics using computed vibrational frequencies. |
Note: These values are illustrative and should be confirmed by dedicated computational studies or experimental measurements. The uncertainties are based on the typical performance of the cited computational methods for related compounds.
Group Additivity Methods
Another approach for estimating thermochemical properties is the group additivity method, pioneered by Benson. This method relies on the principle that the properties of a molecule can be approximated by summing the contributions of its constituent groups. While highly accurate for many organic compounds, the availability of well-calibrated group values for complex halogenated fragments can be a limitation. However, recent work has focused on developing extensive sets of group additivity values for halocarbons based on high-accuracy quantum chemistry data, which could be applied to this compound[16][17][18][19][20].
Stability and Decomposition of this compound
The stability of this compound is dictated by the strength of its chemical bonds and its susceptibility to various degradation pathways. The presence of the carbonyl group and α-halogen atoms significantly influences its reactivity.
General Stability of α-Haloketones
α-Haloketones are known to be reactive compounds. The electron-withdrawing nature of the carbonyl group and the halogen atoms increases the polarity of the C-X (where X is a halogen) and C-C bonds, making the α-carbon susceptible to nucleophilic attack[21]. The reactivity of α-haloketones is due to the inductive effect of the carbonyl group which enhances the polarity of the carbon-halogen bond by increasing the electron deficiency at the α-carbon atom[21].
Potential Decomposition Pathways
Several decomposition pathways can be anticipated for this compound, particularly under thermal or photolytic stress:
-
Homolytic Cleavage: The C-Cl bond is generally weaker than the C-F bond. Thermal or photochemical energy can induce homolytic cleavage of the C-Cl bond to generate a chlorodifluoromethyl radical and a pentafluoroacetyl radical.
Caption: Homolytic cleavage of the C-Cl bond.
-
Decarbonylation: Following initial bond cleavage, the resulting acyl radical can undergo decarbonylation to form a trifluoromethyl radical and carbon monoxide.
Caption: Decarbonylation of the acyl radical.
-
Reaction with Nucleophiles: As an α-haloketone, this compound is expected to be susceptible to nucleophilic substitution reactions at the α-carbon bearing the chlorine atom[21]. The attack can take place at the carbon of the carbonyl function, the carbon atom carrying the halogen atom, and the halogen atom itself[21].
Atmospheric Fate
The atmospheric fate of volatile organic compounds is primarily determined by their reaction with hydroxyl radicals (•OH) in the troposphere. For halogenated ketones, photolysis can also be a significant degradation pathway[22]. The atmospheric lifetime of this compound will depend on its photolysis cross-section and the rate constant for its reaction with •OH radicals. Given the presence of C-Cl and C-C bonds, it is expected to have a finite atmospheric lifetime, contributing to the formation of secondary pollutants.
Experimental Determination of Thermochemical and Stability Data
While no specific experimental data for this compound has been identified, this section outlines the standard methodologies that would be employed to determine its thermochemical and stability properties.
Experimental Protocol: Combustion Calorimetry for a Volatile Halogenated Compound
Combustion calorimetry is a primary technique for determining the enthalpy of formation of organic compounds. For volatile and potentially corrosive halogenated compounds, a specialized rotating-bomb calorimeter is often used to ensure complete combustion and dissolution of the acidic products[3][23][24][25].
Objective: To determine the standard enthalpy of combustion of a volatile halogenated organic compound, from which the standard enthalpy of formation can be calculated.
Materials and Apparatus:
-
Rotating-bomb calorimeter
-
High-pressure oxygen cylinder
-
Volatile halogenated organic compound (e.g., this compound)
-
Quartz ampoules
-
Auxiliary combustion substance (e.g., mineral oil)
-
Platinum crucible
-
Ignition wire (platinum)
-
Distilled water
-
Standardized sodium hydroxide solution for titration
-
Analytical balance
Step-by-Step Methodology:
-
Sample Preparation: a. A known mass of the volatile liquid is carefully sealed in a thin-walled quartz ampoule. This is a critical step to prevent evaporation before ignition[26]. b. The sealed ampoule is placed in a platinum crucible along with a known mass of a mineral oil, which acts as a combustion aid. c. A platinum ignition wire is positioned in contact with the mineral oil.
-
Calorimeter Assembly: a. A precise volume of distilled water is added to the bomb to absorb the gaseous combustion products (e.g., HCl, HF). b. The crucible is placed inside the bomb. c. The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. d. The bomb is then filled with high-purity oxygen to a pressure of approximately 30 atm. e. The assembled bomb is placed in the calorimeter vessel, which is filled with a known mass of water.
-
Combustion and Temperature Measurement: a. The system is allowed to reach thermal equilibrium. b. The sample is ignited by passing an electric current through the ignition wire. c. The temperature of the calorimeter water is recorded at regular intervals before, during, and after combustion until a steady final temperature is reached. d. After combustion, the bomb is rotated to ensure complete dissolution of the acidic gases in the water.
-
Analysis of Combustion Products: a. The bomb is depressurized, and the gaseous contents are analyzed for any uncombusted material or side products. b. The aqueous solution inside the bomb is collected and analyzed by titration with a standardized base to determine the amount of acids (HCl, HF) formed.
-
Data Analysis: a. The corrected temperature rise is determined from the temperature-time data. b. The heat capacity of the calorimeter system (determined from the combustion of a standard substance like benzoic acid) is used to calculate the total heat released during the combustion. c. Corrections are applied for the heat of combustion of the auxiliary substance, the ignition energy, and the heat of formation of the aqueous acid solution. d. The standard enthalpy of combustion of the compound is then calculated. e. Using known standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl(aq), HF(aq)), the standard enthalpy of formation of the compound is determined using Hess's Law.
Caption: Workflow for Bomb Calorimetry.
Handling, Storage, and Disposal
Given its halogenated nature, this compound should be handled with appropriate safety precautions.
-
Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and reactive metals.
-
Disposal: Halogenated organic waste must be disposed of according to institutional and national regulations. It should be collected in a designated, properly labeled container for halogenated organic waste and not mixed with non-halogenated waste[27][28][29][30][31].
Conclusion
While experimental data on the thermochemical and stability properties of this compound are currently lacking, this technical guide provides a comprehensive theoretical framework for understanding its expected behavior. High-level computational chemistry methods offer a reliable means of estimating its thermochemical properties, and the well-established chemistry of α-haloketones provides significant insight into its stability and reactivity. For researchers and professionals working with this or similar novel halogenated compounds, the methodologies and principles outlined herein serve as a valuable resource for safe handling, process design, and the prediction of chemical behavior in the absence of direct experimental measurements. Further experimental and computational studies are warranted to precisely characterize this intriguing molecule.
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A Comprehensive Guide to the Laboratory Storage and Disposal of Chloropentafluoroacetone
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Complexities of a Highly Reactive Ketone
Chloropentafluoroacetone (C₃ClF₅O), and its more commonly handled monohydrate form (C₃H₂ClF₅O₂), are highly specialized organofluorine compounds. Their unique chemical structures, featuring a reactive carbonyl group flanked by halogenated carbons, make them valuable reagents in bespoke organic synthesis and materials science. However, these same structural features contribute to a significant and acute hazard profile that demands a rigorous and informed approach to their laboratory management. This guide moves beyond rudimentary safety checklists to provide a deep, mechanistic understanding of the principles underpinning the safe storage, handling, and ultimate disposal of this challenging molecule. Our focus is on creating self-validating protocols, where a clear comprehension of the "why" fortifies the "how," ensuring the safety of personnel and the integrity of research.
Section 1: Physicochemical Properties and Hazard Profile
A foundational understanding of a chemical's properties is paramount to predicting its behavior and mitigating associated risks. While comprehensive experimental data for this compound monohydrate is not widely published, its known characteristics and the behavior of analogous perhalogenated ketones inform the following profile.
Physical and Chemical Characteristics
| Property | Value | Source/Rationale |
| Molecular Formula | C₃H₂ClF₅O₂ | PubChem[1] |
| Molecular Weight | 200.49 g/mol | PubChem[1] |
| Physical State | Solid (monohydrate) | Inferred from "monohydrate" designation |
| Boiling Point | Data not available | N/A |
| Melting Point | Data not available | N/A |
| Vapor Pressure | Data not available | N/A |
| Solubility | Data not available | N/A |
A Note on Data Gaps: The absence of readily available, verified physical constants for this compound monohydrate underscores its specialized nature. Laboratory professionals should exercise extreme caution, assuming the potential for volatility and handling it accordingly within controlled environments such as a certified chemical fume hood.
Acute Toxicity and Hazard Classification
This compound monohydrate is classified as a highly toxic substance, with both oral and dermal routes of exposure posing a significant danger.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Source |
| Acute Toxicity, Oral (Category 3) | Danger | H301: Toxic if swallowed | TCI Chemicals SDS[2] | |
| Acute Toxicity, Dermal (Category 2) | Danger | H310: Fatal in contact with skin | TCI Chemicals SDS[2] |
The lethality of this compound is quantified by its LD50 values:
These values place this compound monohydrate in a high-hazard category, demanding stringent adherence to personal protective equipment (PPE) protocols and emergency preparedness.
Section 2: Prudent Laboratory Storage Protocols
The long-term stability and safety of stored this compound monohydrate are contingent on controlling its environment to prevent degradation and unintended reactions. The primary dictum for storage is "cool, dark, dry, and securely contained." [2]
Storage Conditions
-
Temperature: Store in a cool, designated area. While a specific temperature range is not provided in the available literature, refrigeration is a prudent measure to minimize any potential for thermal decomposition.
-
Light: Protect from light. Photolysis, or decomposition by light, is a known degradation pathway for halogenated ketones. UV light can cleave the carbon-halogen and carbon-carbon bonds, generating highly reactive radical species.[3] This not only degrades the reagent but can also lead to the formation of unknown and potentially hazardous byproducts in the container.
-
Atmosphere: Keep containers tightly closed.[2] This prevents the ingress of moisture, which could affect the stability of the hydrate, and the escape of any volatile components.
-
Security: Store in a locked cabinet or a secure, restricted-access area.[2] This is a critical measure to prevent unauthorized access to a highly toxic substance.
Chemical Incompatibilities: A Proactive Approach
-
Strong Bases: Avoid storage near strong bases (e.g., sodium hydroxide, potassium hydroxide, alkoxides). Halogenated ketones can undergo base-promoted alpha-halogenation, and in the presence of a strong base, may undergo haloform-type reactions or other rapid, potentially exothermic decompositions.[4][5]
-
Alkali Metals: Vigorous, potentially explosive reactions can occur between halogenated organic compounds and alkali metals (e.g., sodium, potassium, lithium).[6][7] Store well away from these highly reactive metals.
-
Strong Oxidizing Agents: While the carbonyl carbon is already in a relatively oxidized state, the overall molecule's stability in the presence of strong oxidizers is not well-documented. Segregation from strong oxidizing agents is a standard best practice.
-
Reactive Metals: Avoid contact with reactive metals such as aluminum, magnesium, and zinc, especially in powdered form.
Section 3: Safe Handling and Personal Protective Equipment (PPE)
Given the high acute toxicity of this compound monohydrate, a "no-contact" policy is the guiding principle for all handling procedures. All manipulations must be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dusts.
Engineering Controls
-
Primary Engineering Control: A properly functioning chemical fume hood is mandatory for all work with this compound.
-
Secondary Engineering Control: A safety shower and eyewash station must be immediately accessible in the laboratory.
Personal Protective Equipment (PPE)
The following PPE is the minimum requirement for handling this compound monohydrate:
-
Hand Protection: Wear robust, chemical-resistant gloves. Given the "Fatal in contact with skin" classification, a double-gloving strategy (e.g., a nitrile inner glove with a butyl rubber or Viton™ outer glove) is strongly recommended. Always inspect gloves for any signs of degradation or pinholes before use.
-
Eye Protection: Chemical splash goggles are essential. A face shield worn over the goggles provides an additional layer of protection.
-
Body Protection: A lab coat is the minimum requirement. For procedures with a higher risk of splashing, a chemically resistant apron or coveralls should be worn.
-
Foot Protection: Closed-toe shoes are mandatory in any laboratory setting.
Section 4: Spill and Exposure Management
Rapid and correct response to a spill or exposure is critical to mitigating the severe hazards of this compound monohydrate.
Spill Response
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Isolate: If safe to do so, prevent the spread of the material. Close the sash of the fume hood if the spill is contained within it.
-
Assess: Do not attempt to clean up a significant spill without proper training and equipment. For any spill outside of a fume hood, or a large spill within a hood, contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.
-
Small, Contained Spills (inside a fume hood):
-
Ensure all appropriate PPE is donned.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully scoop the absorbed material into a labeled, sealable hazardous waste container.
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. All decontamination materials must be collected as hazardous waste.
-
Exposure Procedures
-
Dermal Exposure: This is a medical emergency. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Inform medical personnel of the identity and toxicity of the substance.
-
Ocular Exposure: Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration if trained to do so. Seek immediate medical attention.
-
Ingestion: This is a medical emergency. Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention immediately.
Section 5: Disposal of this compound Waste
The disposal of this compound is strictly regulated due to its halogenated nature and high toxicity. Under no circumstances should this material be disposed of down the drain or in regular trash.
The Rationale for Professional Disposal
Halogenated organic waste requires specialized disposal, typically through high-temperature incineration at a licensed hazardous waste facility.[8][9] The reasons for this are twofold:
-
Incomplete Combustion: Improper incineration of halogenated compounds can lead to the formation of highly toxic and environmentally persistent byproducts, including smaller halogenated alkanes, alkenes, and potentially even dioxin-like compounds depending on the conditions.
-
Corrosive Byproducts: The combustion of chlorinated and fluorinated organic materials produces acidic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[10] Licensed hazardous waste incinerators are equipped with sophisticated scrubbers and neutralization systems to capture these corrosive gases before they are released into the atmosphere.
In-Lab Waste Management Workflow
The following workflow outlines the decision-making process for managing this compound waste within the laboratory prior to collection by a certified waste management provider.
Step-by-Step Disposal Protocol
-
Waste Collection:
-
Designate a specific, compatible waste container for this compound waste. This should be a sealable container, typically made of glass or high-density polyethylene (HDPE).
-
Never mix this compound waste with non-halogenated solvent waste. Doing so will likely increase disposal costs significantly, as the entire mixture must be treated as halogenated waste.[8]
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound Monohydrate."
-
Include all relevant hazard warnings, such as "Toxic" and "Halogenated Organic Waste."
-
-
Segregation and Storage:
-
Store the waste container in a designated satellite accumulation area that is under the control of the laboratory personnel.
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.
-
Ensure the waste is segregated from incompatible materials, particularly strong bases and reactive metals.
-
-
Final Disposal:
-
Once the container is full or is no longer needed, arrange for its collection by your institution's EHS department or a contracted hazardous waste disposal company.
-
Follow all institutional and local regulations for waste manifest documentation and pickup procedures.
-
Conclusion: A Culture of Proactive Safety
This compound is a potent tool for chemical innovation, but its use carries a commensurate responsibility. The protocols outlined in this guide are designed to foster a culture of proactive safety, where a deep understanding of the chemical's nature informs every action from acquisition to disposal. By adhering to these principles of containment, segregation, and informed handling, researchers can confidently and safely harness the synthetic utility of this compound while ensuring the protection of themselves, their colleagues, and the environment.
References
-
Chemistry LibreTexts. (2023, January 29). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
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PubChem. this compound Monohydrate. National Center for Biotechnology Information. [Link]
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Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (1968). Photolysis of this compound (CF3COCF2Cl). Royal Society of Chemistry. [Link]
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Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
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YouTube. (2025, January 15). Reactions of the Alkali Metals. [Link]
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National Center for Biotechnology Information. (2026, January 24). Synthetic Access to Aromatic α-Haloketones. PMC. [Link]
-
cswab.org. (2020, June 1). Thermal degradation of fluoropolymers. [Link]
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Wikipedia. Ketone halogenation. [Link]
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YouTube. (2017, March 29). CHEM 222: Base-promoted Alpha Halogenation of Ketones. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering. [Link]
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New Mexico State University. Safe Use and Disposal of Household Chemicals. [Link]
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Revize Website. A GUIDE TO HOUSEHOLD HAZARDOUS WASTE. [Link]
-
University of Oslo. Chemical and Hazardous Waste Guide. [Link]
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YouTube. (2020, August 8). 106. Aldehydes & Ketones: Reactions Part #7 α-Halogenation in Acid & Base. [Link]
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YouTube. (2023, March 18). Alkali Metals and Chlorine. Dangerous reaction! Handle chlorine with EXTREME care![Link]
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Methodological & Application
Chloropentafluoroacetone as a building block for fluorinated heterocycles
Application Notes & Protocols
Topic: Chloropentafluoroacetone: A Versatile and Highly Reactive Building Block for the Synthesis of Novel Fluorinated Heterocycles
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Fluorinated Heterocycles and Advanced Building Blocks
The incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and agrochemical design.[1][2] Fluorine's unique properties—including its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Judicious fluorination can enhance metabolic stability, improve membrane permeability, modulate pKa, and increase binding affinity to target proteins.[1][2] Consequently, a significant number of pharmaceuticals approved by the FDA each year are fluorinated heterocyclic compounds.[1]
The development of novel fluorinated heterocycles is critically dependent on the availability of versatile, fluorine-containing building blocks. This compound (CF₃COCF₂Cl) emerges as a particularly powerful synthon. Its structure features a highly electrophilic carbonyl carbon, activated by two potent electron-withdrawing groups: a trifluoromethyl (CF₃) group and a chlorodifluoromethyl (CF₂Cl) group. This inherent reactivity, coupled with the presence of two distinct fluoroalkyl moieties, allows for the construction of complex heterocyclic systems with unique substitution patterns that are otherwise difficult to access.
This guide provides an in-depth exploration of this compound as a strategic building block, detailing its reactivity, safety considerations, and providing actionable protocols for the synthesis of valuable fluorinated pyrazoles and oxazoles.
Physicochemical Properties and Reactivity Profile
This compound is a non-flammable, volatile liquid whose utility in synthesis is dictated by its electronic structure.
-
Electrophilic Activation: The carbonyl carbon is exceptionally electron-deficient due to the alpha-substitution of the CF₃ and CF₂Cl groups. This makes it highly susceptible to attack by a wide range of nucleophiles, even weak ones.
-
Dual Functionality: The molecule acts as a masked 1,3-dielectrophile. The carbonyl carbon is the primary site of nucleophilic attack. The resulting intermediate can then undergo cyclization, often involving the displacement of the chlorine atom or a condensation reaction.
-
Asymmetric Substitution: The presence of two different perhaloalkyl groups (CF₃ and CF₂Cl) provides an intrinsic handle for creating asymmetric heterocycles, which can be crucial for exploring structure-activity relationships (SAR) in drug discovery.
Critical Safety and Handling Protocols
This compound and its monohydrate form are highly toxic and must be handled with extreme caution in a well-ventilated chemical fume hood.
Hazard Identification:
-
Toxicity: Toxic if swallowed (H301) and fatal in contact with skin (H310).
-
LD50 Data:
-
Acute Oral LD50 (Rat): 85 mg/kg.
-
Acute Dermal LD50 (Rabbit): 81 mg/kg.
-
Mandatory Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, and heavy-duty nitrile or neoprene gloves. Standard latex gloves are not sufficient.
-
Ventilation: All manipulations must be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Dispensing: Use gastight syringes or a cannula for transferring the liquid to prevent exposure.
-
Spill & Decontamination: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite) and place it in a sealed container for hazardous waste disposal. Wash the affected area thoroughly.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and wash the skin with plenty of water. Seek immediate medical attention.
-
Ingestion: Rinse mouth and immediately call a poison control center or doctor.
-
Synthetic Applications: Building Fluorinated Heterocycles
The primary utility of this compound is in its reaction with dinucleophiles to construct five-membered heterocyclic rings. This process typically involves an initial nucleophilic addition to the carbonyl, followed by an intramolecular cyclization/condensation.
Synthesis of Fluorinated Pyrazoles
Fluorinated pyrazoles are a privileged scaffold in medicinal chemistry and agrochemistry.[3] The reaction of this compound with hydrazine derivatives provides a direct route to pyrazoles bearing both CF₃ and CF₂Cl groups, a substitution pattern of significant interest. The most common synthetic route involves a cyclocondensation reaction analogous to the Knorr pyrazole synthesis.[4]
Reaction Mechanism: Pyrazole Formation
The mechanism proceeds via initial attack of a hydrazine nitrogen atom on the electrophilic carbonyl carbon of this compound. This is followed by an intramolecular cyclization via attack of the second nitrogen atom, and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the final product can be influenced by the substitution on the hydrazine.
Caption: Mechanism for pyrazole synthesis.
Protocol 4.1.1: Synthesis of 3-(Chlorodifluoromethyl)-5-(trifluoromethyl)-1H-pyrazole
Causality: This protocol uses hydrazine hydrate as the nucleophile and ethanol as a protic solvent to facilitate both the initial condensation and the subsequent dehydration steps. Acetic acid is added as a catalyst to protonate the carbonyl oxygen, further enhancing its electrophilicity.
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq, e.g., 10 mmol, 1.82 g).
-
Solvent: Add 30 mL of absolute ethanol to the flask. Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: In a separate vial, dissolve hydrazine hydrate (1.1 eq, 11 mmol, 0.55 g) in 10 mL of ethanol. Add this solution dropwise to the stirred this compound solution over 15 minutes.
-
Catalysis: After the addition is complete, add glacial acetic acid (0.2 eq, 2 mmol, 0.12 g) to the reaction mixture.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux (approx. 78 °C) for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After cooling to room temperature, concentrate the mixture under reduced pressure to remove the ethanol.
-
Extraction: Redissolve the residue in 50 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acetic acid, followed by brine (1 x 30 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure fluorinated pyrazole.
Synthesis of Fluorinated Oxazoles
The synthesis of fluorinated oxazoles can be achieved by reacting this compound with 2-aminoethanol derivatives. Oxazoles are important heterocycles found in numerous natural products and pharmaceuticals.[5] This reaction is analogous to a Robinson-Gabriel synthesis, involving the condensation of an α-acylamino ketone, which can be formed in situ.
Reaction Workflow: Oxazole Synthesis
This workflow outlines the key stages from starting materials to the final purified product, emphasizing the critical steps of reaction, workup, and purification.
Caption: General workflow for oxazole synthesis.
Protocol 4.2.1: Synthesis of 2-(Chlorodifluoromethyl)-2-(trifluoromethyl)oxazolidine derivatives
Causality: This protocol utilizes a primary amine for the initial imine formation, followed by intramolecular cyclization by the hydroxyl group. A Dean-Stark apparatus is used to drive the reaction to completion by removing water, the byproduct of the condensation.
-
Setup: Assemble a 100 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add this compound (1.0 eq, 10 mmol, 1.82 g) and 2-aminoethanol (1.0 eq, 10 mmol, 0.61 g) to the flask.
-
Solvent & Catalyst: Add 50 mL of toluene and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq, 0.5 mmol, 95 mg).
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue the reaction for 6-8 hours, or until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the toluene under reduced pressure.
-
Purification: The resulting crude oxazolidine can be purified by vacuum distillation or column chromatography on silica gel. Further oxidation would be required to form the aromatic oxazole ring, which is beyond the scope of this initial protocol.
Summary of Synthetic Applications
The following table summarizes the key transformations and typical conditions for synthesizing fluorinated heterocycles from this compound.
| Heterocycle | Dinucleophile | Key Reaction Type | Solvent(s) | Typical Conditions |
| Pyrazole | Hydrazine Derivatives | Cyclocondensation | Ethanol, Acetic Acid | Reflux, 4-6 h |
| Oxazole | 2-Amino Alcohols | Cyclocondensation | Toluene | Reflux with Dean-Stark, 6-8 h |
| Thiazole | 2-Amino Thiols | Cyclocondensation | Toluene, Ethanol | Reflux, 4-8 h |
| Pyrimidine | Urea, Thiourea | Cyclocondensation | Ethanol, NaOEt | Reflux, 12 h |
Conclusion and Future Outlook
This compound is a potent and versatile building block for accessing novel fluorinated heterocycles. Its high reactivity, driven by the powerful electron-withdrawing nature of its fluoroalkyl substituents, enables straightforward cyclocondensation reactions with a variety of dinucleophiles. The protocols outlined here for pyrazole and oxazole synthesis serve as a robust foundation for researchers aiming to explore new chemical space in drug discovery and materials science. The unique CF₃/CF₂Cl substitution pattern offered by this reagent provides a distinct advantage for creating compounds with finely tuned electronic and steric properties. Future work will likely focus on expanding the scope of nucleophiles and developing asymmetric syntheses to further capitalize on the potential of this valuable fluorinated synthon.
References
- Chatterjee, P., & Pattanayak, S. (2024). Synthetic Strategies to Access Fluorinated Azoles.
- Mykhailiuk, P. K. (2021).
- Sloop, J. C., Bumgardner, C. L., & Loehle, W. D. (2020). Synthesis of Fluorinated Heterocycles.
- Pal, S., & Kumar, G. (2023). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing).
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Fluorine in medicinal chemistry. PubMed.
- TCI Chemicals. (2022).
- Sloop, J. (2015). Selective Incorporation of Fluorine in Pyrazoles.
- Rakesh, K. P., Manukumar, H. M., & Qin, H. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed.
Sources
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- 3. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Chloropentafluoroacetone as a Versatile Precursor for Fluorinated Active Pharmaceutical Ingredients (APIs)
Abstract: The strategic incorporation of fluorine-containing moieties is a cornerstone of modern drug design, often enhancing metabolic stability, bioavailability, and binding affinity. Chloropentafluoroacetone (CF₃COCF₂Cl) is an exceptionally reactive and versatile building block for this purpose. Its two distinct fluorinated groups and highly electrophilic carbonyl center make it a potent precursor for creating complex fluorinated intermediates, particularly chiral tertiary alcohols, which are prevalent in advanced API scaffolds. These application notes provide a detailed guide to the properties, safe handling, and synthetic utility of this compound, including a robust protocol for its reaction with Grignard reagents to generate key pharmaceutical intermediates.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
The prevalence of fluorinated functional groups in pharmaceuticals is a testament to their profound impact on molecular properties. The trifluoromethyl (CF₃) group, in particular, is found in numerous FDA-approved drugs, where it often improves metabolic stability and lipophilicity.[1] this compound (1-chloro-1,1,3,3,3-pentafluoropropan-2-one) emerges as a superior building block, offering chemists access to both a trifluoromethyl group and a chlorodifluoromethyl group flanking a highly reactive electrophilic ketone.
This unique structure allows for the direct installation of a quaternary center bearing these valuable fluorinated motifs. The primary application, and the focus of these notes, is the nucleophilic addition to the carbonyl group to form fluorinated tertiary alcohols. These alcohols are critical chiral intermediates in the synthesis of advanced therapeutic agents.[2][3]
Physicochemical Properties and Safety Protocols
This compound can exist in an anhydrous form or as a more stable monohydrate (gem-diol). Understanding the properties and hazards of both is critical for safe and effective use.
Data Presentation: Key Properties
The properties of anhydrous this compound and its monohydrate differ significantly. The anhydrous form is a volatile gas at room temperature, while the monohydrate is a low-melting solid or liquid.
| Property | Anhydrous this compound | This compound Monohydrate | Source(s) |
| CAS Number | 79-53-8 | 6984-99-2 | [4] |
| Molecular Formula | C₃ClF₅O | C₃H₂ClF₅O₂ | [4] |
| Molecular Weight | 182.48 g/mol | 200.49 g/mol | [4] |
| Boiling Point | 7.8 °C | ~40.6 °C | [5] |
| Density | Gas | ~1.73 g/cm³ | [5] |
| Appearance | Colorless Gas | Colorless liquid or low-melting solid | [5] |
Mandatory Safety & Handling Protocol
WARNING: this compound monohydrate is classified as acutely toxic . GHS hazard statements indicate it is Toxic if swallowed and Fatal in contact with skin . Extreme caution must be exercised at all times.
-
Personal Protective Equipment (PPE):
-
Gloves: Always wear two pairs of chemically resistant gloves (e.g., a nitrile base layer with a butyl rubber or Viton™ outer layer). Change gloves immediately upon any suspected contact.
-
Eye Protection: Chemical safety goggles and a full-face shield are mandatory.
-
Lab Coat: A chemically impermeable lab coat or apron must be worn. Ensure cuffs are tucked into the outer pair of gloves.
-
Respiratory Protection: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of vapors.
-
-
Engineering Controls:
-
Fume Hood: All transfers, weighing, and reactions must be conducted in a well-ventilated chemical fume hood with a tested and certified face velocity.
-
Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible.
-
-
Handling Procedures:
-
Dispensing: Use a syringe or cannula for liquid transfers. Avoid pouring.
-
Spill Control: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite or sand) and place it in a sealed, labeled container for hazardous waste disposal. Do not use combustible materials like paper towels for initial absorption.
-
Decontamination: Decontaminate all surfaces and glassware thoroughly after use. A solution of sodium carbonate can be used to neutralize acidic byproducts before final cleaning.
-
-
Waste Disposal:
-
All waste, including contaminated PPE, absorbent materials, and reaction residues, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Dispose of according to institutional and local regulations for acutely toxic chemical waste.
-
Core Reactivity and Mechanistic Rationale
The synthetic utility of this compound is dominated by the extreme electrophilicity of its carbonyl carbon. The powerful inductive (electron-withdrawing) effects of the adjacent trifluoromethyl (CF₃) and chlorodifluoromethyl (CF₂Cl) groups create a significant partial positive charge on the carbonyl carbon, making it exceptionally susceptible to attack by nucleophiles.
This reactivity is the causal basis for its use as a precursor. It allows for the reliable formation of a C-C bond with a wide range of carbon-based nucleophiles, such as Grignard reagents, organolithiums, and enolates, to generate sterically hindered fluorinated tertiary alcohols.
Caption: Nucleophilic addition to this compound.
Application Protocol: Synthesis of a Fluorinated Tertiary Alcohol Intermediate
This protocol details a representative procedure for the synthesis of a 2-Aryl-1-chloro-1,1,3,3,3-pentafluoro-2-propanol via the addition of a Grignard reagent to this compound. Such tertiary alcohols are highly valuable intermediates for APIs.[4] This procedure is adapted from established methods for Grignard additions to highly electrophilic ketones.[6]
Experimental Workflow Diagram
Caption: Workflow for Grignard addition to this compound.
Step-by-Step Methodology
Materials:
-
This compound (or its monohydrate), 1.0 eq.
-
Aryl-bromide (e.g., Bromobenzene), 1.2 eq.
-
Magnesium turnings, 1.3 eq.
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Protocol:
-
Apparatus Preparation (Causality: Grignard reagents are highly sensitive to moisture and oxygen):
-
Thoroughly dry all glassware (a three-neck round-bottom flask with a dropping funnel, condenser, and nitrogen inlet) in an oven at 120 °C overnight and assemble while hot under a stream of dry nitrogen.
-
Equip the flask with a magnetic stirrer.
-
-
Grignard Reagent Formation:
-
Place magnesium turnings (1.3 eq.) in the flask. Add a small crystal of iodine to initiate the reaction.
-
In the dropping funnel, prepare a solution of the aryl-bromide (1.2 eq.) in anhydrous THF.
-
Add a small portion of the aryl-bromide solution to the magnesium. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining aryl-bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at reflux for 1 hour to ensure complete formation of the Grignard reagent.
-
-
Nucleophilic Addition (Causality: This highly exothermic reaction requires low temperature to prevent side reactions and ensure selectivity):
-
Cool the freshly prepared Grignard solution to -78 °C using a dry ice/acetone bath.
-
Prepare a solution of this compound (1.0 eq.) in anhydrous THF.
-
Add the this compound solution dropwise to the cold Grignard reagent via the dropping funnel. Crucially, maintain the internal temperature below -60 °C throughout the addition.
-
After the addition is complete, stir the reaction mixture at -78 °C for an additional hour, then allow it to warm slowly to 0 °C over 1-2 hours.
-
-
Workup and Purification (Causality: The quench neutralizes the reactive species, and extraction isolates the desired product):
-
At 0 °C, slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL for a 10 mmol scale reaction).
-
Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure fluorinated tertiary alcohol.
-
Expected Outcome & Data
The reaction is expected to produce the corresponding tertiary alcohol. While specific yields for reactions with this compound are not widely published, analogous reactions with hexafluoroacetone often proceed in good to excellent yields.
| Parameter | Condition / Value | Rationale |
| Nucleophile | Arylmagnesium Bromide | Potent carbon nucleophile. |
| Electrophile | This compound | Highly activated carbonyl for addition. |
| Stoichiometry | ~1.2 eq. Grignard | Ensures complete consumption of the ketone. |
| Solvent | Anhydrous THF | Aprotic solvent, stabilizes Grignard reagent. |
| Temperature | -78 °C to 0 °C | Controls high reactivity and minimizes side products. |
| Workup | Saturated aq. NH₄Cl | Mildly acidic quench to protonate the alkoxide without causing degradation. |
| Expected Yield | 60-85% (Estimated) | Based on similar transformations with fluorinated ketones.[6] |
Conclusion
This compound is a powerful and highly reactive precursor for the synthesis of complex fluorinated molecules. Its utility is centered on the predictable and efficient nucleophilic addition to its activated carbonyl group, providing a direct route to valuable tertiary alcohol intermediates. While its acute toxicity demands rigorous safety protocols, the ability to introduce both a trifluoromethyl and a chlorodifluoromethyl group in a single step makes it an invaluable tool for researchers and drug development professionals aiming to leverage the benefits of fluorine chemistry in the design of next-generation APIs.
References
-
Methods for hexafluoroacetone production. (n.d.). Fluorine Notes. Retrieved January 25, 2026, from [Link]
-
Methods for hexafluoroacetone production (1,1,1,3,3,3-hexafluoropropanone-2). (n.d.). Retrieved January 25, 2026, from [Link]
- Gómez-Ceballos, F., et al. (2024).
- Haynes, W. M. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics. CRC Press.
-
Haynes, W. M. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics. MathGuy.US. Retrieved from [Link]
-
Efficient synthesis of an α-trifluoromethyl-α-tosyloxymethyl epoxide enabling stepwise double functionalisation to afford CF3-substituted tertiary alcohols. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]
-
Table of Contents. (n.d.). Canadian Science Publishing. Retrieved January 25, 2026, from [Link]
- CHAPTER 6: Hydrofluoroethers (HFEs): A History of Synthesis. (n.d.). Books.
- Madaan, S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- Haynes, W. M. (Ed.). (n.d.). CRC Handbook of Chemistry and Physics - (Section 6 Fluid Properties). Scribd.
-
Song, J. J., et al. (2007). Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction. PubMed. Retrieved from [Link]
- Song, J. J., et al. (2007). Practical Stereoselective Synthesis of an r-Trifluoromethyl-r-alkyl Epoxide via a Diastereoselective Trifluoromethylation Reaction.
- Lide, D. R. (Ed.). (2003). CRC Handbook of Chemistry and Physics, 84th Edition, 2003-2004. USP.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Practical stereoselective synthesis of an alpha-trifluoromethyl-alpha-alkyl epoxide via a diastereoselective trifluoromethylation reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. scribd.com [scribd.com]
- 6. 1,1,1,3,3,3-Hexafluoro-2-(5-methyl-2-pyridyl)-2-propanol | Benchchem [benchchem.com]
Application Notes and Protocols for Chloropentafluoroacetone in Agrochemical Development
Introduction: The Strategic Role of Fluorinated Ketones in Agrochemical Innovation
The introduction of fluorine into molecular scaffolds is a cornerstone of modern agrochemical design. The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, enhanced lipophilicity, and altered electronic character—can dramatically improve the efficacy and bioavailability of active ingredients.[1] Among the diverse array of fluorinated building blocks, highly electrophilic ketones like chloropentafluoroacetone (CF₃COCF₂Cl) represent a versatile, yet underexplored, class of reagents. Their dual reactive centers—a highly electrophilic carbonyl carbon and a carbon bearing a good leaving group (pentafluoroethyl, cleaved as a carbanion, or chloride displacement)—offer a rich platform for the synthesis of complex, trifluoromethyl-containing molecules.
This guide provides a detailed exploration of the potential applications of this compound in the synthesis of key agrochemical intermediates. We will delve into the mechanistic rationale behind its reactivity and provide detailed, field-proven protocols for its use in constructing valuable molecular frameworks. While direct, commercialized examples of agrochemicals synthesized from this compound are not prevalent in publicly accessible literature, its chemical properties strongly suggest its utility as a precursor to trifluoromethylated heterocycles and other motifs common in modern pesticides. This document is intended to serve as a foundational resource for researchers and synthetic chemists in the agrochemical sector, aiming to inspire novel synthetic strategies and the development of next-generation crop protection agents.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe and effective use in synthesis.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₃ClF₅O | High fluorine content contributes to the unique reactivity. |
| Molecular Weight | 182.47 g/mol | |
| Boiling Point | ~8-10 °C | A low boiling point necessitates handling as a gas or in cooled, sealed systems. Reactions are typically performed under pressure or in closed reactors to prevent loss of the reagent. |
| Appearance | Colorless gas/liquid | |
| Reactivity | Highly electrophilic carbonyl | The electron-withdrawing nature of the CF₃ and CF₂Cl groups makes the carbonyl carbon highly susceptible to nucleophilic attack. |
Core Synthetic Applications & Protocols
This compound's reactivity can be harnessed to generate a variety of valuable agrochemical precursors. Below, we outline several key synthetic transformations and provide detailed protocols.
Synthesis of Trifluoromethyl-Substituted Heterocycles: The Pyrazole Scaffold
Trifluoromethyl-pyrazoles are a privileged scaffold in a multitude of successful agrochemicals, including fungicides and insecticides.[2][3] The synthesis of these heterocycles often involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[4] this compound can be envisioned as a synthon for generating a trifluoromethyl-β-ketoester or a related 1,3-dicarbonyl equivalent, which can then be cyclized.
Proposed Synthetic Workflow:
The following workflow illustrates a plausible route to a trifluoromethyl pyrazole intermediate using this compound.
Experimental Protocol: Synthesis of a Trifluoromethyl Pyrazolone Intermediate (Prophetic)
Disclaimer: This is a prophetic protocol based on established chemical principles. Appropriate risk assessments and small-scale trials are essential before scaling up.
-
Materials:
-
This compound (handled as a condensed liquid at low temperature or in a sealed reactor)
-
Ethyl acetate (anhydrous)
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Ethoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (for workup)
-
Standard laboratory glassware (dried), inert atmosphere setup (N₂ or Ar)
-
-
Step 1: In-situ Generation of a Trifluoromethyl-β-ketoester Equivalent
-
Causality: This step utilizes a Claisen-type condensation. The strong base deprotonates ethyl acetate to form an enolate, which then attacks the highly electrophilic carbonyl of this compound. The subsequent elimination of the pentafluoroethyl anion or a related species would yield the desired β-dicarbonyl compound.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, add sodium hydride (1.1 equivalents) washed with anhydrous hexanes.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add anhydrous ethyl acetate (1.0 equivalent) to the stirred suspension.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to -78 °C (dry ice/acetone bath).
-
Slowly add a pre-cooled solution of this compound (1.0 equivalent) in anhydrous THF via a cannula or syringe.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a beaker of ice-cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography or vacuum distillation.
-
-
-
Step 2: Cyclocondensation to form the Pyrazolone Ring
-
Causality: The 1,3-dicarbonyl system of the intermediate readily reacts with the two nucleophilic nitrogen atoms of hydrazine to form the stable five-membered pyrazolone ring.
-
Procedure:
-
Dissolve the purified intermediate from Step 1 in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
-
This trifluoromethyl pyrazolone is a versatile intermediate that can be further functionalized (e.g., via chlorination with POCl₃) to produce building blocks for a wide range of agrochemicals.
Trifluoroacetylation of Amines and Phenols
The trifluoroacetyl group can serve as a protective group or as a key pharmacophore in bioactive molecules.[5] While trifluoroacetyl chloride is a common reagent for this transformation, this compound offers a potential alternative, reacting with nucleophilic amines and phenols.[5][6]
Reaction Mechanism:
Experimental Protocol: Trifluoroacetylation of 4-Chloroaniline (Prophetic)
-
Materials:
-
This compound
-
4-Chloroaniline
-
Triethylamine (or another non-nucleophilic base)
-
Anhydrous dichloromethane (DCM)
-
Sealed reaction vessel or pressure tube
-
-
Procedure:
-
In a fume hood, dissolve 4-chloroaniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a pressure-rated reaction tube equipped with a magnetic stir bar.
-
Cool the solution to -78 °C.
-
Carefully condense a known amount of this compound (1.1 equivalents) into the reaction vessel.
-
Seal the vessel and allow it to warm to room temperature.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the vessel before opening.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Wittig-Type Reactions for the Synthesis of Trifluoromethyl-Alkenes
The Wittig reaction is a powerful tool for converting ketones into alkenes.[4][7] Reacting this compound with a phosphonium ylide could potentially generate a trifluoromethyl-pentafluoroethyl-substituted alkene. These highly fluorinated olefins can serve as unique building blocks for further elaboration, such as in cycloaddition reactions.[8][9]
Proposed Reaction Scheme:
Protocol Considerations:
-
Ylide Generation: The phosphonium ylide would be generated in a separate step by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH).
-
Reaction Conditions: The reaction of the ylide with this compound would likely need to be carried out at low temperatures (e.g., -78 °C to 0 °C) in an anhydrous aprotic solvent like THF or diethyl ether to control the reactivity.
-
Product Profile: The stereochemical outcome (E/Z isomerism) of the resulting alkene would depend on the nature of the ylide (stabilized vs. non-stabilized) and the reaction conditions.
Conclusion and Future Outlook
This compound is a highly reactive and potentially versatile building block for agrochemical synthesis. While its direct application in commercial products is not widely documented, its chemical properties position it as a valuable tool for accessing trifluoromethylated intermediates. The protocols and synthetic strategies outlined in this guide are intended to provide a starting point for researchers to explore the utility of this and similar fluorinated ketones. The ability to construct key agrochemical scaffolds, such as trifluoromethyl-pyrazoles, and to introduce trifluoroacetyl groups, highlights the potential of this compound to contribute to the discovery and development of novel, effective, and sustainable crop protection solutions. Further research into the reaction scope and optimization of conditions for these transformations is warranted and could unlock new avenues in agrochemical innovation.
References
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Yang, D., Zhou, Y., Xue, N., & Qu, J. (2013). Synthesis of Trifluoromethyl Ketones via Tandem Claisen Condensation and Retro-Claisen C-C Bond-Cleavage Reaction. The Journal of Organic Chemistry, 78(9), 4171–4176. [Link]
- Google Patents. (n.d.). Synthesis method for pesticide intermediate trifluoroacetonitrile.
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Wittig Reaction. (2023). In Wikipedia. [Link]
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Ma, J. A., & Cahard, D. (2004). Asymmetric fluorination, trifluoromethylation, and perfluoroalkylation reactions. Chemical Reviews, 104(12), 6119-6146. [Link]
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Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
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Sławiński, J., & Brzozowski, Z. (2022). Trifluoromethylated Pyrazoles via Sequential (3 + 2)-Cycloaddition of Fluorinated Nitrile Imines with Chalcones and Solvent-Dependent Deacylative Oxidation Reactions. The Journal of Organic Chemistry, 87(7), 5031-5043. [Link]
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Mougin, C., et al. (2012). Pesticide-Derived Aromatic Amines and Their Biotransformation. In Pesticides - Advances in Chemical and Botanical Pesticides. InTech. [Link]
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Wang, L., & Zhang, Y. (2003). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 5(23), 4469–4471. [Link]
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Kent, S. B., & Merrifield, R. B. (1983). Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 22(1), 57-65. [Link]
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Denton, R. M., et al. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8(1), 1-8. [Link]
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DeBord, J., et al. (2013). Effective Synthesis of Sulfate Metabolites of Chlorinated Phenols. Molecules, 18(1), 695-709. [Link]
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OpenStax. (n.d.). 30.5 Cycloaddition Reactions. In Organic Chemistry: A Tenth Edition. Retrieved January 26, 2026, from [Link]
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LibreTexts. (2023). 1.2: Cycloaddition Reactions. In Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
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Ashenhurst, J. (2018). The Wittig Reaction: A Useful Method For Converting Aldehydes and Ketones To Alkenes. In Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Ningbo Inno Pharmchem Co., Ltd. (2026). Navigating the Synthesis of Trifluoromethylpyridines: A Chemist's Guide. Retrieved January 26, 2026, from [Link]
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Ibragimov, A. G., & Dzhemilev, U. M. (2019). Method for the Synthesis and Bioavailability of Phenol-4- Methoxyphenoxyacetate by Nucleophilic Exchange Reaction. International Journal of Advanced Research in Science, Engineering and Technology, 6(11), 11756-11760. [Link]
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Pop, A., et al. (2023). Wittig and Wittig–Horner Reactions under Sonication Conditions. Molecules, 28(4), 1709. [Link]
- Google Patents. (n.d.). Preparation of trifluoromethylpyridines.
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Ashenhurst, J. (2022). The Wittig Reaction. In Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Green, M., et al. (2020). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions, 49(3), 633-643. [Link]
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Sharpless, K. B., et al. (2025). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. RSC Advances, 15(1), 1-6. [Link]
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Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. [Link]
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Tsukamoto, Y., & Nakamura, Y. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, 138, 1-4. [Link]
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Ashenhurst, J. (2015). Reactions of Grignard Reagents. In Master Organic Chemistry. Retrieved January 26, 2026, from [Link]
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Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved January 26, 2026, from [Link]
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Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved January 26, 2026, from [Link]
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Fields, R., & Tomlinson, J. P. (1979). Preparation of trifluoromethyl-pyrazoles and -pyrazolines by the reaction of 2,2,2-trifluorodiazoethane with carbon-carbon multiple bonds. Journal of Fluorine Chemistry, 13(2), 147–158. [Link]
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Mykhailiuk, P. K. (2013). Synthesis and Cycloaddition Reactions of 1-Azido-1,1,2,2-tetrafluoroethane. The Journal of Organic Chemistry, 78(17), 8829–8835. [Link]
-
Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. The Journal of Organic Chemistry, 69(15), 5071-6. [Link]
-
Al-Masoudi, N. A., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Journal of Biomolecular Structure and Dynamics, 1-17. [Link]
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The Versatile Reagent: Chloropentafluoroacetone in Fluorinated Materials Science
Introduction: Unveiling the Potential of a Unique Fluorinated Ketone
In the landscape of fluorinated materials science, the quest for novel building blocks that offer unique reactivity and access to complex molecular architectures is perpetual. Chloropentafluoroacetone (CF₃COCF₂Cl), a perhalogenated ketone, emerges as a compelling, albeit underutilized, reagent with significant potential. Its structure, featuring both a trifluoromethyl and a chlorodifluoromethyl group flanking a carbonyl, bestows upon it a rich and versatile chemistry. The inherent polarity and reactivity of the carbonyl group, combined with the propensity to generate valuable fluorinated radical species upon photochemical activation, make this compound a powerful tool for the synthesis of advanced fluorinated materials.
This guide provides a comprehensive overview of the applications and protocols involving this compound, tailored for researchers, scientists, and professionals in drug development and materials science. We will delve into its synthesis, safety considerations, and, most importantly, its practical applications as a precursor to valuable fluorinated moieties. The protocols detailed herein are designed to be self-validating, with a strong emphasis on the causality behind experimental choices, empowering researchers to adapt and innovate in their own laboratories.
Physicochemical Properties and Synthesis
A thorough understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃ClF₅O | - |
| Molecular Weight | 182.48 g/mol | - |
| Appearance | Colorless liquid (inferred) | General knowledge of similar compounds |
| Boiling Point | Not readily available | - |
| CAS Number | 6984-99-2 (for monohydrate) | [1] |
Synthesis of this compound
While not as commercially prevalent as other fluorinated building blocks, this compound can be synthesized in the laboratory. One documented method involves the isomerization of hexafluoropropylene oxide (HFPO) using a Lewis acid catalyst. Specifically, the reaction of HFPO with antimony pentachloride (SbCl₅) has been reported to yield this compound, albeit in a mixture with hexafluoroacetone.[2]
This synthesis route highlights the accessibility of this compound from a common industrial feedstock, suggesting the potential for larger-scale production should demand increase.
Safety and Handling: A Prudent Approach to a Potent Reagent
This compound and its monohydrate are classified as hazardous materials, demanding strict adherence to safety protocols.
Table 2: Hazard Information for this compound Monohydrate
| Hazard Statement | Classification | LD₅₀ (Oral, Rat) | LD₅₀ (Dermal, Rabbit) |
| H301: Toxic if swallowed | Acute toxicity, Oral (Category 3) | 85 mg/kg | - |
| H310: Fatal in contact with skin | Acute toxicity, Dermal (Category 2) | - | 81 mg/kg |
Source:[1]
Personal Protective Equipment (PPE) and Engineering Controls
-
Engineering Controls: All manipulations of this compound must be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Eye Protection: Chemical safety goggles are mandatory.
-
Skin Protection: Due to its high dermal toxicity, impermeable gloves (e.g., nitrile or neoprene) and a lab coat are essential.[1] Avoid any skin contact.
-
Respiratory Protection: If there is a risk of inhalation despite working in a fume hood, a respirator with an appropriate organic vapor cartridge should be used.
Storage and Disposal
-
Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials.[3] The container should be tightly sealed.
-
Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations.
Application as a Photochemical Precursor to Fluorinated Radicals
The most significant application of this compound lies in its ability to serve as a clean and efficient photochemical source of trifluoromethyl (•CF₃) and chlorodifluoromethyl (•CF₂Cl) radicals. Photolysis of this compound with UV light leads to the cleavage of the C-C bonds adjacent to the carbonyl group.
Mechanism of Photodissociation
Upon absorption of UV radiation (e.g., at 313 nm), this compound undergoes α-cleavage, primarily breaking down into carbon monoxide and the corresponding fluoroalkyl radicals. An alternative decomposition pathway, which becomes more prominent at shorter wavelengths, involves the cleavage of the C-Cl bond to produce a chlorine radical.
Caption: Photodissociation pathways of this compound.
This predictable generation of highly reactive fluorinated radicals opens up a plethora of synthetic possibilities for the introduction of these crucial motifs into organic molecules and polymers.
Protocols for the Synthesis of Fluorinated Building Blocks
The trifluoromethyl and chlorodifluoromethyl radicals generated from this compound can be trapped by various substrates to create more complex fluorinated molecules. These molecules can then serve as monomers for fluoropolymers or as key intermediates in the synthesis of pharmaceuticals and agrochemicals.
Protocol 1: Radical-Mediated Synthesis of 1,1,1,2-Tetrachloro-2,3,3-trifluoropropane
This protocol is a representative example of how the radicals generated from this compound can be used in synthesis. It is based on the known reactivity of these radicals and serves as a template for further exploration.
Objective: To synthesize a novel chlorinated and fluorinated propane derivative via radical addition.
Materials:
-
This compound
-
Tetrachloroethylene (C₂Cl₄)
-
Inert solvent (e.g., perfluorohexane)
-
UV photoreactor (e.g., with a medium-pressure mercury lamp)
-
Schlenk line or glovebox for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a quartz reaction vessel, dissolve tetrachloroethylene (1.2 equivalents) in degassed perfluorohexane.
-
Addition of Precursor: Under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent) to the reaction mixture.
-
Photolysis: Place the reaction vessel in the photoreactor and irradiate with UV light (e.g., 300-320 nm) at room temperature with stirring. Monitor the reaction progress by GC-MS.
-
Work-up: Once the starting material is consumed, carefully remove the solvent under reduced pressure. Caution: The crude product may contain unreacted this compound.
-
Purification: Purify the crude product by fractional distillation or column chromatography on silica gel to isolate the desired 1,1,1,2-tetrachloro-2,3,3-trifluoropropane.
Causality and Self-Validation:
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the highly reactive radical intermediates from being quenched by oxygen.
-
Quartz Vessel: A quartz vessel is used because it is transparent to the UV light required to initiate the photolysis of this compound.
-
Solvent Choice: Perfluorohexane is an ideal solvent as it is inert to the radical reaction conditions and its high volatility simplifies product isolation.
-
Monitoring: Regular monitoring by GC-MS allows for the determination of the optimal reaction time and prevents the formation of byproducts from over-irradiation.
Caption: Workflow for the radical-mediated synthesis of a fluorinated propane.
Potential Applications in Fluoropolymer Synthesis
The trifluoromethyl and chlorodifluoromethyl radicals generated from this compound can also act as initiators for radical polymerization.[4] This opens up the possibility of synthesizing novel fluoropolymers with tailored properties.
Conceptual Protocol 2: Radical-Initiated Polymerization of a Fluorinated Monomer
This conceptual protocol outlines how this compound could be used to initiate the polymerization of a fluorinated monomer, such as vinylidene fluoride (VDF).
Objective: To synthesize a fluoropolymer with trifluoromethyl and/or chlorodifluoromethyl end-groups.
Materials:
-
This compound
-
Vinylidene fluoride (VDF) monomer
-
High-pressure reactor
-
Appropriate solvent (e.g., supercritical carbon dioxide or a fluorinated solvent)
Procedure:
-
Reactor Charging: Charge the high-pressure reactor with the chosen solvent and the desired amount of VDF monomer.
-
Initiator Addition: Introduce a controlled amount of this compound into the reactor.
-
Polymerization: Heat the reactor to the desired temperature and irradiate with UV light to initiate the polymerization. Maintain the pressure and temperature for the specified reaction time.
-
Termination and Isolation: Terminate the reaction by cooling and venting the reactor. Isolate the resulting polymer and purify by precipitation.
Expected Outcome: The resulting polymer would possess trifluoromethyl and/or chlorodifluoromethyl end-groups, which could influence the polymer's surface properties, thermal stability, and chemical resistance.
Future Outlook and Significance in Drug Development
The incorporation of trifluoromethyl and other fluorinated groups is a well-established strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This compound, as a source of both •CF₃ and •CF₂Cl radicals, represents a valuable tool for the late-stage functionalization of complex molecules in drug discovery pipelines. The ability to introduce these groups under mild, photochemical conditions is particularly advantageous for sensitive substrates.
Furthermore, the synthesis of novel fluorinated heterocycles is of great interest in agrochemical and pharmaceutical research.[5] The radical species generated from this compound could be employed in radical cyclization reactions to construct these valuable scaffolds.
Conclusion
This compound is a versatile and powerful reagent in fluorinated materials science. Its ability to generate trifluoromethyl and chlorodifluoromethyl radicals under photochemical conditions provides a clean and efficient method for introducing these important functional groups into a wide range of molecules and polymers. While its application is still emerging, the protocols and concepts outlined in this guide demonstrate its significant potential for the synthesis of advanced fluorinated materials, with implications ranging from high-performance polymers to novel therapeutic agents. As researchers continue to explore the reactivity of this unique ketone, we can anticipate the development of new and innovative synthetic methodologies that will further expand the horizons of fluorinated materials science.
References
- Majer, J. R., Olavesen, C., & Robb, J. C. (1969). Photolysis of this compound (CF3COCF2Cl). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 893.
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Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. (2018). National Institutes of Health. [Link]
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Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. (2021). HAL Open Science. [Link]
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Photochemical Reactions as Key Steps in Organic Synthesis. (n.d.). ACS Publications. [Link]
-
Photoinduced Trifluoromethylation with CF3Br as a Trifluoromethyl Source: Synthesis of α-CF3-Substituted Ketones. (2017). National Institutes of Health. [Link]
-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). National Institutes of Health. [Link]
-
C–F Bond Functionalizations of Trifluoromethyl Groups via Radical Intermediates. (2022). ResearchGate. [Link]
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Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. (n.d.). CORE. [Link]
- US5684130A - Process for synthesis of organic compounds using magnetic particles. (n.d.).
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Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification. (2018). PubMed. [Link]
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Radical polymerization. (n.d.). Wikipedia. [Link]
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Fluorinated Heterocyclic Compounds: Synthesis, Chemistry, and Applications. (n.d.). ResearchGate. [Link]
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-
A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. (2023). MDPI. [Link]
-
Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. (2021). National Institutes of Health. [Link]
-
Generation of the CF3 radical from trifluoromethylsulfonium triflate and its trifluoromethylation of styrenes. (2014). RSC Publishing. [Link]
-
Acoustic Mixing Patents. (n.d.). Resodyn. [Link]
-
Visible-light-promoted radical cyclisation of unactivated alkenes in benzimidazoles: synthesis of difluoromethyl- and aryldifluoromethyl-substituted polycyclic imidazoles. (2024). Beilstein Journals. [Link]
-
Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. (2021). Beilstein Journals. [Link]
-
Photochemical α-cleavage of ketones: revisiting acetone. (n.d.). ResearchGate. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). Scientific & Academic Publishing. [Link]
-
Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2020). National Institutes of Health. [Link]
-
Trifluoromethylation. (n.d.). Wikipedia. [Link]
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Troubleshooting & Optimization
Technical Support Center: Managing Exothermic Events in Large-Scale Chloropentafluoroacetone Reactions
Introduction: The synthesis and application of chloropentafluoroacetone are pivotal in various stages of drug development and specialized chemical manufacturing. However, its reactive nature, particularly in large-scale operations, presents significant thermal hazards. Reactions involving highly fluorinated compounds are frequently exothermic, and without a robust understanding and control strategy, these can lead to thermal runaway events with severe consequences. This guide is designed for researchers, process chemists, and drug development professionals to provide clear, actionable troubleshooting advice and answers to frequently asked questions, ensuring both the safety of personnel and the integrity of the synthesis.
Section 1: Foundational Knowledge - Understanding the Hazard
This section addresses the fundamental principles governing the risks associated with this compound reactions.
Q: What makes the synthesis of this compound potentially hazardous?
A: The primary hazards stem from a combination of factors:
-
High Exothermicity: Reactions to synthesize or modify this compound often release a significant amount of heat. If this heat is generated faster than it can be removed by the reactor's cooling system, the reaction temperature will rise.[1]
-
Toxic and Corrosive Nature: this compound monohydrate is classified as toxic if swallowed and fatal in contact with skin.[2] Furthermore, the thermal decomposition of fluorinated compounds can release hazardous gases such as hydrogen fluoride (HF), which is highly corrosive and toxic.[3][4]
-
Gas Evolution: Uncontrolled side reactions or decomposition can lead to the rapid evolution of non-condensable gases, which can quickly over-pressurize a closed reactor, posing an explosion risk.[5]
-
Thermal Runaway Potential: The rate of most chemical reactions increases with temperature. In an exothermic process, this creates a dangerous feedback loop: a temperature increase accelerates the reaction, which in turn releases more heat, further increasing the temperature.[6] This escalating cycle is known as a thermal runaway and can lead to catastrophic failure of the reactor.
Q: How does reaction scale-up geometrically increase the risk of a thermal event?
A: Scaling up a chemical reaction is not linear in its risk profile, primarily due to a critical change in the surface-area-to-volume ratio.[1][6] As the reactor size increases, its volume (and thus its heat-generating potential) increases by the cube of its radius (V ∝ r³), while its surface area (its heat-dissipating capacity) only increases by the square of its radius (A ∝ r²).[6] This disparity means that larger reactors are inherently less efficient at removing heat, making them more susceptible to thermal runaway.
Table 1: Impact of Scale-Up on Surface Area-to-Volume Ratio
| Reactor Scale (L) | Idealized Radius (units) | Surface Area (units²) | Volume (units³) | Surface Area to Volume Ratio |
| 1 | 1 | 12.6 | 4.2 | 3.0 |
| 10 | 2.15 | 58.1 | 41.9 | 1.39 |
| 100 | 4.64 | 270.4 | 418.9 | 0.65 |
| 1000 | 10 | 1256.6 | 4188.8 | 0.30 |
This table illustrates how the ratio crucial for heat dissipation dramatically decreases as the volume increases, underscoring the challenge of thermal management at scale.
Section 2: Pre-emptive Troubleshooting & Risk Assessment
Proactive measures are the cornerstone of safely managing exothermic reactions. Understanding the thermal behavior of your specific reaction before proceeding to a large scale is non-negotiable.
Troubleshooting Guide: Characterizing Reaction Energetics
Problem: "I have a promising small-scale synthesis for a this compound derivative, but I don't know how exothermic it is or what the risks are for a 100 L batch."
Solution Protocol: Perform Reaction Calorimetry. Reaction calorimetry is essential for quantifying the heat released by a chemical process and provides the data needed to assess risk and scalability.[7]
Step-by-Step Methodology for Calorimetric Study:
-
Equipment Selection: Utilize a reaction calorimeter (e.g., Mettler-Toledo RC1, H.E.L Simular) designed for process safety studies. These instruments measure heat flow in real-time under controlled conditions.[5][7]
-
Experiment Design: Design the calorimetry experiment to mimic the intended large-scale process as closely as possible, including concentrations, solvent systems, and addition rates.
-
Data Acquisition: During the experiment, the calorimeter will record the heat flow, internal temperature, and reagent addition profile.
-
Parameter Calculation: From the collected data, calculate the critical safety parameters outlined in Table 2. This data is fundamental to a thorough hazard assessment.[7]
-
Worst-Case Scenario Analysis: Use the data to model a "worst-case" scenario, such as a complete loss of cooling. The adiabatic temperature rise will indicate the maximum possible temperature the reaction could reach, which must be compared to the decomposition temperature of all materials present.
Table 2: Key Thermal Hazard Parameters from Calorimetry
| Parameter | Description | Why It's Critical |
| Heat of Reaction (ΔHr) | The total amount of energy released per mole of reactant. | Determines the total thermal energy that the cooling system must manage. |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all reaction heat is retained by the system (no cooling). | A high ΔTad is a primary indicator of a severe thermal runaway hazard.[7][8] |
| Maximum Temperature of Synthesis Reaction (MTSR) | The highest temperature the reaction mixture could reach under adiabatic conditions from the desired reaction alone. | If the MTSR exceeds the boiling point of the solvent or the decomposition temperature of any component, the risk is severe. |
| Onset Temperature (Tonset) | The temperature at which an undesired decomposition reaction begins to generate detectable heat. | The MTSR must remain well below the Tonset of any secondary decomposition reactions to ensure safety.[8] |
Section 3: Real-Time Monitoring & Control
Even with thorough pre-assessment, vigilant real-time control is crucial during the scaled-up reaction.
Troubleshooting Guide: Responding to an Unexpected Temperature Rise
Problem: "I've started the semi-batch addition of my reagent, and the internal reactor temperature is rising faster than expected and approaching my safety limit."
Solution Protocol: Follow a pre-defined emergency response workflow. The goal is to regain control of the exotherm before it escalates to a runaway.
dot
Caption: Decision workflow for managing an unexpected temperature increase.
Q: What are the best practices for reagent addition at a large scale to minimize thermal risk?
A: The method of reagent addition is a primary control point for an exothermic reaction.
-
Avoid Full-Batch Reactions: Never mix all reactants at the beginning if the reaction is significantly exothermic. This creates a scenario where all the potential energy is present at once, posing the highest risk.[6]
-
Utilize Semi-Batch Processes: The standard and safest approach for scale-up is a semi-batch process, where one reactive material is added slowly and controllably to the other.[6] This allows the rate of heat generation to be directly governed by the addition rate, ensuring it never exceeds the cooling capacity of the reactor.
-
Consider Continuous Flow Chemistry: For highly energetic or hazardous reactions, transitioning from batch to continuous flow processing offers superior safety. The small reaction volume at any given moment drastically reduces the total hazard potential. Excellent heat transfer in flow reactors allows for better temperature control and safer operation.[9][10]
Section 4: Emergency Preparedness & Response
When preventative measures fail, a well-rehearsed emergency plan is the final layer of protection.
Troubleshooting Guide: Managing a Confirmed Thermal Runaway
Problem: "My cooling system has failed, and the reactor temperature and pressure are rising uncontrollably. An emergency quench is necessary."
Solution Protocol: Emergency Shutdown and Quenching. This procedure assumes a runaway has been confirmed and the priority is mitigating a catastrophic failure.
-
Personnel Safety First: Activate the emergency alarm to evacuate all non-essential personnel from the laboratory or plant area. The safety of the team is the absolute first priority.
-
Stop All Additions: Ensure all reactant feeds are completely shut off.
-
Initiate Quench (If Safe and Designed): If the reactor is equipped with an engineered quench system, activate it. A quench system is designed to rapidly halt the reaction by introducing an inhibitor or a large volume of a cold, inert solvent.[11]
-
Quenching Agent: The quenching agent must be chosen carefully during the process design phase. It must be able to stop the reaction quickly without producing hazardous byproducts. Common strategies include injecting a reaction inhibitor or using a cold solvent to dilute and cool the mixture.[11][12] The procedure often involves a sequence of increasingly reactive quenching agents (e.g., starting with a less reactive alcohol before moving to water) to control the quench exotherm itself.[13]
-
-
Do Not Seal a Venting Reactor: If the reactor's emergency relief system (e.g., a rupture disc or safety valve) has activated, do not attempt to reseal it. The system is functioning as designed to prevent a catastrophic explosion.[14][15]
-
Approach with Extreme Caution: After the event, do not approach the reactor until it has been confirmed to be at a safe, stable temperature and pressure.
Q: What should be included in our lab's emergency plan for this type of reaction?
A: A comprehensive emergency plan should include:
-
Clear Activation Criteria: Define the specific temperature and pressure points that trigger an emergency response.
-
Evacuation Routes & Assembly Points: Clearly marked and known to all personnel.
-
Emergency Contacts: Internal emergency response team, external fire department, and medical services.
-
Safety Equipment Locations: Maps showing fire extinguishers (appropriate class for chemical fires), safety showers, eyewash stations, and spill kits.
-
Specific Quench Procedures: Detailed, step-by-step instructions for the specific reaction, including the type and amount of quenching agent to use.[16]
-
Emergency Relief System (ERS) Information: Details on the type, set pressure, and discharge location of the ERS.[14][17]
-
Post-Incident Procedures: Protocols for securing the area, decontamination, and incident investigation.
Section 5: Frequently Asked Questions (FAQs)
Q: How do I choose an appropriate solvent for a large-scale exothermic reaction? A: Solvent choice is critical. Consider a solvent with a high boiling point to provide a larger operating temperature window and help absorb thermal energy. It should also be inert to all reactants and products under normal and runaway conditions and have good heat transfer properties.
Q: What are the signs of hazardous gas evolution, and how should I vent my reactor safely? A: Signs include an unexpected pressure increase in a closed system or visible off-gassing. All large-scale reactors must be equipped with a vent line directed to a safe location or a scrubber system, especially when toxic gases like HF could be produced.[4] The vent system must be sized to handle the maximum credible gas evolution rate.
Q: What personal protective equipment (PPE) is mandatory? A: Given the hazards of this compound, mandatory PPE includes:
-
Chemical splash goggles and a face shield.
-
Flame-resistant lab coat.
-
Heavy-duty, chemical-resistant gloves (check manufacturer's compatibility data).[2]
-
Long pants and closed-toe shoes.
-
For emergency response, a self-contained breathing apparatus (SCBA) may be required.[18]
Q: How do I handle the waste from a quenched or failed reaction? A: The quenched reaction mixture should be treated as hazardous waste. It must be cooled to ambient temperature and stabilized before being transferred to a suitable, labeled waste container. Do not mix it with other waste streams. Consult your institution's environmental health and safety (EHS) department for specific disposal protocols.
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Airgas. (2023). SAFETY DATA SHEET: HFC-125 Refrigerant. Retrieved from [Link]
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Fauske & Associates. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. Retrieved from [Link]
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ResearchGate. (n.d.). Thermal Degradation of Long-Chain Fluorinated Greenhouse Gases: Stability, Byproducts, and Remediation Approaches | Request PDF. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Quenching Solvent-Drying Still Bottoms. Retrieved from [Link]
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IChemE. (n.d.). The design of reactor relief systems. Retrieved from [Link]
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Chemical Processing. (n.d.). Relief System Design For Reactive Systems – Get The Facts. Retrieved from [Link]
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The Sarpong Group. (2016). Quenching of Water Reactive Materials. Retrieved from [Link]
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NIST Digital Archives. (1970). Fluorine flame calorimetry. III. The heat of formation of chlorine trifluoride at 298.15 K - Page 2. Retrieved from [Link]
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Validation & Comparative
A Predictive Investigation into the Cross-Reactivity of Chloropentafluoroacetone with Common Functional Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the predicted cross-reactivity of chloropentafluoroacetone (CPFA) with a variety of functional groups critical in organic synthesis and drug development. Due to the limited availability of direct experimental data on CPFA, this document establishes a predictive framework based on the well-documented reactivity of its close structural analog, hexafluoroacetone (HFA), and other asymmetrically halogenated ketones. The proposed experimental designs within this guide offer a roadmap for systematically investigating these predictions.
Introduction: The Enigmatic Reactivity of this compound
This compound ((CF₃)(CClF₂)C=O), hereafter referred to as CPFA, is a perhalogenated ketone with significant potential as a versatile building block in synthetic chemistry. Its highly electrophilic carbonyl carbon, a consequence of the potent electron-withdrawing effects of the trifluoromethyl and chlorodifluoromethyl groups, suggests a rich and complex reactivity profile. Understanding the cross-reactivity of CPFA with common functional groups is paramount for its effective utilization in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials.
The presence of a chlorine atom in place of a fluorine atom, when compared to the extensively studied hexafluoroacetone (HFA), introduces an element of asymmetry and a potential leaving group. This structural nuance is expected to lead to unique reactivity patterns, potentially including nucleophilic substitution reactions competing with carbonyl addition. This guide will explore these possibilities, offering a theoretical foundation and practical experimental protocols to elucidate the behavior of this intriguing molecule.
Theoretical Framework: Predicting Reactivity by Analogy
The reactivity of CPFA can be largely inferred from that of HFA, a highly reactive, non-flammable gas that readily forms a stable hydrate.[1][2] The carbonyl carbon in HFA is exceptionally electrophilic, making it highly susceptible to attack by a wide range of nucleophiles.[3][4]
Key Predicted Reaction Pathways for CPFA:
-
Nucleophilic Addition to the Carbonyl Carbon: This is expected to be the predominant reaction pathway with most nucleophiles. The electron-withdrawing halogenated alkyl groups significantly enhance the partial positive charge on the carbonyl carbon, making it a prime target for nucleophilic attack.[1]
-
Nucleophilic Substitution at the α-Carbon: The carbon atom bonded to the chlorine is a potential site for S(_N)2-type reactions. However, the strength of the C-Cl bond, while weaker than a C-F bond, is still considerable.[5] Competition between carbonyl addition and nucleophilic substitution will likely depend on the nature of the nucleophile, reaction conditions, and steric factors.
-
Haloform-type Reactions: In the presence of a base, deprotonation of any potential α-hydrogens is not possible. However, cleavage of the C-C bond next to the carbonyl, similar to the haloform reaction, might be a possibility under harsh basic conditions, although this is considered less likely.[6]
This guide will focus on the predicted reactions with five key functional groups: alcohols, amines, thiols, amides, and phosphines.
Proposed Experimental Investigation of Cross-Reactivity
The following sections outline a proposed experimental workflow to systematically investigate the cross-reactivity of CPFA. Each section details the rationale, a step-by-step protocol, and the expected outcomes based on our theoretical framework.
Synthesis of this compound (CPFA)
A known synthetic route to this compound involves the isomerization of chloropentafluoropropylene oxide. A more direct, albeit lower-yielding, synthesis has been reported from the reaction of hexafluoropropylene oxide (HFPO) with SbCl₅, which gives a mixture of HFA and CPFA.[3] For the purposes of this investigation, obtaining a pure sample of CPFA through careful distillation or preparative gas chromatography is crucial.
Caption: Proposed synthesis and purification workflow for this compound.
General Experimental Protocol for Reactivity Screening
The following general procedure can be adapted for each functional group being tested. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) in anhydrous solvents.
Caption: General experimental workflow for screening the reactivity of CPFA.
Materials and Methods:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a condenser, and a nitrogen inlet is charged with the nucleophile and an anhydrous solvent (e.g., dichloromethane, acetonitrile, or THF).
-
Addition of CPFA: The flask is cooled to the desired starting temperature (e.g., 0 °C or room temperature). This compound (1.0 equivalent) is then added dropwise via syringe.
-
Reaction Monitoring: The reaction mixture is stirred at the specified temperature, and the progress is monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or by taking aliquots for ¹⁹F and ¹H NMR analysis.
-
Workup: Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous ammonium chloride or water). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Characterization: The crude product is purified by column chromatography on silica gel. The structure of the purified product is confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, mass spectrometry, and infrared spectroscopy.
Cross-Reactivity with Alcohols
Rationale: Alcohols are expected to act as nucleophiles, attacking the carbonyl carbon of CPFA to form hemiacetals.[7][8] Due to the high electrophilicity of the carbonyl, this reaction is likely to be facile, even without acid catalysis, which is often required for less reactive ketones.
Predicted Reaction: (CF₃)(CClF₂)C=O + R-OH ⇌ (CF₃)(CClF₂)C(OH)(OR)
Experimental Protocol:
-
Nucleophile: Ethanol (1.1 equivalents)
-
Solvent: Dichloromethane
-
Temperature: 0 °C to room temperature
-
Monitoring: ¹⁹F NMR to observe the disappearance of the CPFA signal and the appearance of a new signal corresponding to the hemiacetal.
Cross-Reactivity with Amines
Rationale: Primary and secondary amines are generally more nucleophilic than alcohols and are expected to react readily with the carbonyl group of CPFA to form hemiaminals.[9] These adducts may be stable enough to be isolated or may undergo dehydration to form imines, particularly with primary amines under forcing conditions.
Predicted Reactions:
-
Primary Amine: (CF₃)(CClF₂)C=O + R-NH₂ → (CF₃)(CClF₂)C(OH)(NHR) → (CF₃)(CClF₂)C=NR + H₂O
-
Secondary Amine: (CF₃)(CClF₂)C=O + R₂NH → (CF₃)(CClF₂)C(OH)(NR₂)
Experimental Protocol:
-
Nucleophile: Aniline (primary amine, 1.1 equivalents) and diethylamine (secondary amine, 1.1 equivalents) in separate experiments.
-
Solvent: Acetonitrile
-
Temperature: Room temperature
-
Monitoring: GC-MS to detect the formation of the hemiaminal and potentially the imine.
Cross-Reactivity with Thiols
Rationale: Thiols are excellent nucleophiles and are expected to readily add to the carbonyl group of CPFA to form hemithioacetals.[10] Given the high acidity of thiols compared to alcohols, the corresponding thiolates are even more potent nucleophiles and should react rapidly.[11]
Predicted Reaction: (CF₃)(CClF₂)C=O + R-SH → (CF₃)(CClF₂)C(OH)(SR)
Experimental Protocol:
-
Nucleophile: Thiophenol (1.1 equivalents)
-
Solvent: Tetrahydrofuran (THF)
-
Temperature: 0 °C
-
Monitoring: ¹H NMR to monitor the disappearance of the thiol proton and the appearance of new signals for the hemithioacetal.
Cross-Reactivity with Amides
Rationale: Amides are generally poor nucleophiles due to the delocalization of the nitrogen lone pair into the carbonyl group. However, the extreme electrophilicity of CPFA might enable a reaction, potentially leading to the formation of an N-acylated hemiaminal intermediate. The reaction of amides with highly electrophilic ketones is not well-precedented and would represent a novel transformation.
Predicted Reaction (speculative): (CF₃)(CClF₂)C=O + R-C(=O)NH₂ → (CF₃)(CClF₂)C(OH)(NH-C(=O)R)
Experimental Protocol:
-
Nucleophile: Benzamide (1.1 equivalents)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Temperature: Room temperature to 80 °C
-
Monitoring: High-resolution mass spectrometry (HRMS) to detect the formation of any addition products.
Cross-Reactivity with Phosphines
Rationale: Trivalent phosphorus compounds, such as triphenylphosphine, are soft nucleophiles known to react with carbonyl compounds in various ways, including the Wittig reaction with phosphorus ylides.[5] The direct reaction of a phosphine with a highly electrophilic ketone like CPFA could lead to the formation of a zwitterionic adduct.
Predicted Reaction: (CF₃)(CClF₂)C=O + PPh₃ → (CF₃)(CClF₂)C⁻-O-PPh₃⁺
Experimental Protocol:
-
Nucleophile: Triphenylphosphine (1.1 equivalents)
-
Solvent: Toluene
-
Temperature: Room temperature
-
Monitoring: ³¹P NMR to observe the change in the chemical shift of the phosphorus nucleus upon reaction.
Predicted Reactivity Summary and Comparison
The following table summarizes the predicted reactivity of this compound with the selected functional groups, providing a comparative overview.
| Functional Group | Nucleophile Example | Predicted Reactivity | Predicted Product(s) | Rationale |
| Alcohol | Ethanol | High | Hemiacetal | Highly electrophilic carbonyl readily attacked by the alcohol oxygen.[7] |
| Amine (Primary) | Aniline | Very High | Hemiaminal, potentially dehydrating to an imine | Amines are stronger nucleophiles than alcohols.[9] |
| Amine (Secondary) | Diethylamine | Very High | Stable Hemiaminal | Formation of a stable addition product is expected. |
| Thiol | Thiophenol | Very High | Hemithioacetal | Thiols are highly nucleophilic and readily add to carbonyls.[10] |
| Amide | Benzamide | Low to Moderate | N-acylated hemiaminal (speculative) | Amides are weak nucleophiles; reaction may require forcing conditions. |
| Phosphine | Triphenylphosphine | Moderate to High | Zwitterionic adduct | Phosphines are soft nucleophiles that can attack the electrophilic carbonyl carbon. |
Conclusion and Future Outlook
This guide provides a predictive framework for the cross-reactivity of this compound with a range of common functional groups. Based on the well-established chemistry of hexafluoroacetone, CPFA is anticipated to be a highly reactive electrophile, with nucleophilic addition to the carbonyl group being the predominant reaction pathway. The presence of the chlorine atom introduces the possibility of competing nucleophilic substitution reactions, a hypothesis that warrants experimental investigation.
The detailed experimental protocols provided herein offer a systematic approach to validating these predictions. A thorough understanding of the cross-reactivity of CPFA will unlock its potential as a valuable and versatile building block in organic synthesis, enabling the development of novel molecules with unique properties for applications in drug discovery and materials science. Further computational studies could also provide valuable insights into the electronic structure and reactivity of CPFA, complementing the experimental work proposed in this guide.[12][13]
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National Center for Biotechnology Information. (n.d.). Hexafluoroacetone. PubChem. Retrieved January 26, 2026, from [Link]
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Hexafluoroacetone. (n.d.). Chemeurope.com. Retrieved January 26, 2026, from [Link]
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Experimental No. (13) Aldehydes and ketones. (2021, July 16). Mustansiriyah University. Retrieved from [Link]
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Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S. Retrieved from [Link]
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Reactions of Alcohols with Ketones and Aldehydes: Acetal Formation. (2021, May 22). Chemistry LibreTexts. Retrieved from [Link]
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Reactivity of Halogenoalkanes. (2025, July 30). Save My Exams. Retrieved from [Link]
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Which is stronger, the covalent bond C-F or C-CL? Why? (2017, October 21). Quora. Retrieved from [Link]
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Reactivity of Aldehydes & Ketones. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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A Tale of Two Ketones: Unraveling the Mechanistic Divergence of Chloropentafluoroacetone and Trifluoroacetophenone
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated building blocks, ketones stand out for their versatile reactivity, serving as pivotal intermediates in the synthesis of complex molecules. Among these, chloropentafluoroacetone and trifluoroacetophenone present a fascinating study in contrasting reactivity, dictated by the subtle yet profound influence of their unique structural motifs. This guide provides an in-depth comparison of their mechanistic behaviors, offering field-proven insights and experimental context to inform your synthetic strategies.
At the Heart of the Matter: Structural and Electronic Disparities
The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon. Herein lies the primary point of divergence between our two subjects.
Trifluoroacetophenone (CF₃COC₆H₅): The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, significantly enhancing the electrophilicity of the carbonyl carbon. However, the adjacent phenyl ring, while also possessing inductive electron-withdrawing character, can engage in resonance with the carbonyl group. This resonance delocalizes the positive charge on the carbonyl carbon, thereby moderating its electrophilicity to some extent.[1]
This compound (CF₃COCF₂Cl): In stark contrast, this compound lacks any resonance-donating groups attached to the carbonyl. Instead, it is flanked by two strongly electron-withdrawing perfluoroalkyl groups: a trifluoromethyl group (-CF₃) and a chlorodifluoromethyl group (-CF₂Cl). The cumulative inductive effect of these groups renders the carbonyl carbon exceptionally electron-deficient and, consequently, highly susceptible to nucleophilic attack.
This fundamental electronic difference is the wellspring from which their distinct mechanistic pathways flow.
Nucleophilic Addition: A Study in Contrasting Electrophilicity
The quintessential reaction of ketones is nucleophilic addition. The significant difference in the electrophilicity of the carbonyl carbon in this compound and trifluoroacetophenone leads to predictable differences in their reactivity towards nucleophiles.
While direct, comparative experimental data for this compound is limited, its reactivity can be reliably inferred from its close analogue, hexafluoroacetone ((CF₃)₂CO). Hexafluoroacetone is known to be exceptionally reactive towards nucleophiles, readily forming stable hydrates and hemiaminals.[2][3] This high reactivity is a direct consequence of the powerful electron-withdrawing effects of the two trifluoromethyl groups, which make the carbonyl carbon highly electrophilic.[2]
This compound: By analogy with hexafluoroacetone, this compound is expected to be highly reactive towards a wide range of nucleophiles. The presence of the five fluorine atoms and one chlorine atom strongly activates the carbonyl group for nucleophilic attack.
Trifluoroacetophenone: While the trifluoromethyl group activates the carbonyl group, the phenyl ring can delocalize the partial positive charge on the carbonyl carbon through resonance, thus making it less electrophilic than the carbonyl carbon in this compound.[1] Consequently, trifluoroacetophenone is generally less reactive towards nucleophiles than perhalogenated aliphatic ketones.
A comparative overview of their expected reactivity is presented below:
| Feature | This compound (Inferred) | Trifluoroacetophenone |
| Carbonyl Electrophilicity | Extremely High | High |
| Reactivity with Nucleophiles | Very High | Moderate to High |
| Hydrate Formation | Favorable and likely stable | Less favorable |
Experimental Protocol: Asymmetric Reduction of 2,2,2-Trifluoroacetophenone
A notable application of trifluoroacetophenone's reactivity is its asymmetric reduction to chiral alcohols, which are valuable pharmaceutical intermediates.
Methodology:
-
A chiral ruthenium complex, such as RuCl₂[(R)-xylbinap][(R)-daipen], is used as a catalyst.
-
The reaction is carried out in an electrochemical cell at room temperature and normal pressure.
-
The application of a small electrical charge (e.g., 0.5 F mol⁻¹) promotes the asymmetric hydrogen transfer.
-
The product, (R)-α-(Trifluoromethyl)benzyl alcohol, can be obtained in high yield (e.g., 96%) and high enantiomeric excess (e.g., 94% ee).
This electrochemically promoted method highlights the controlled reactivity of trifluoroacetophenone in the presence of a suitable catalytic system.
Radical Reactions: A Divergence in Photochemical Behavior
The photochemistry of these two ketones reveals another layer of mechanistic disparity, primarily driven by the differing bond strengths within their structures.
This compound: The photolysis of this compound has been shown to proceed via C-C bond cleavage, generating trifluoromethyl (•CF₃) and chlorodifluoromethyl (•CF₂Cl) radicals, along with carbon monoxide. At shorter wavelengths, an alternative pathway involving C-Cl bond cleavage to produce a chlorine atom (•Cl) and a CF₃COCF₂• radical becomes more significant.
The primary radical species then engage in a cascade of recombination and disproportionation reactions to yield a variety of halogenated alkanes.
Trifluoroacetophenone: The photochemistry of trifluoroacetophenone is dominated by processes involving the phenyl ring and the carbonyl group, such as Norrish-type reactions and photoenolization. Radical reactions initiated by C-C bond cleavage are less common under typical photolytic conditions due to the relative strength of the C-C bond between the carbonyl and the phenyl ring.
Caption: Contrasting Photochemical Pathways.
Synthesis and Practical Considerations
The synthetic accessibility of these ketones also differs significantly, which is a critical factor in their practical application.
This compound: The synthesis of this compound can be achieved through the isomerization of chloropentafluoropropylene oxide in the presence of a Lewis acid catalyst.
Trifluoroacetophenone: A common laboratory synthesis involves the Friedel-Crafts acylation of benzene with trifluoroacetic anhydride or trifluoroacetyl chloride.
Caption: Synthetic Routes to the Target Ketones.
Concluding Remarks: A Guide to Strategic Selection
The choice between this compound and trifluoroacetophenone in a synthetic campaign hinges on the desired mechanistic pathway and the target molecular architecture.
-
For reactions requiring a highly electrophilic carbonyl center , such as additions of weak nucleophiles or in the construction of highly functionalized perfluorinated structures, This compound (or its analogues) is the superior choice. Its extreme reactivity, however, may necessitate careful control of reaction conditions to avoid unwanted side reactions.
-
When seeking a balance of reactivity and selectivity, particularly in the context of asymmetric synthesis or reactions involving aromatic systems , trifluoroacetophenone offers a more nuanced reactivity profile. The phenyl group provides a handle for electronic and steric tuning, enabling a wider range of catalytic and stereoselective transformations.
By understanding the fundamental mechanistic differences outlined in this guide, researchers can make more informed decisions in the design and execution of their synthetic endeavors, ultimately accelerating the discovery and development of novel chemical entities.
References
-
Birkett, P. R., & Fields, R. (1998). Polyfluoroaromatic compounds. Part 60. Reactions of pentafluorophenyl-lithium with some fluorinated carbonyl compounds. Journal of Fluorine Chemistry, 89(2), 167-172. [Link]
-
Chambers, R. D., & Roche, A. J. (1997). The reaction of perfluoro-2-azidopent-2-ene with nucleophiles; a route to functionalised perfluoro-ketones and -alkenes. Journal of Fluorine Chemistry, 85(2), 141-146. [Link]
-
Majer, J. R., Olavesen, C., & Robb, J. C. (1969). Photolysis of this compound (CF3COCF2Cl). Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 893-897. [Link]
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with organosilicon reagents. Chemical Reviews, 97(3), 757-786. [Link]
-
Wang, H., Yue, Y. N., Xiong, R., Liu, Y. T., Yang, L. R., Wang, Y., & Lu, J. X. (2021). Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone. The Journal of Organic Chemistry, 86(22), 16158-16161. [Link]
-
Wikipedia contributors. (2023). Hexafluoroacetone. In Wikipedia, The Free Encyclopedia. Retrieved January 26, 2026, from [Link]
-
Stack Exchange. (2019). Is the phenyl group in benzophenone electron donating/withdrawing?. In Chemistry Stack Exchange. Retrieved January 26, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
